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  • Product: Lobelanine hydrochloride
  • CAS: 6168-88-3

Core Science & Biosynthesis

Foundational

Introduction: A Multi-Target Modulator of Neurotransmission

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Lobelanine Hydrochloride Abstract: This technical guide provides a comprehensive examination of the in vitro mechanism of action of lobelanine hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Lobelanine Hydrochloride

Abstract: This technical guide provides a comprehensive examination of the in vitro mechanism of action of lobelanine hydrochloride and its closely related, extensively studied analogue, lobeline. Lobelanine, a piperidine alkaloid, modulates dopaminergic and cholinergic neurotransmission through a multi-target engagement profile. This document synthesizes data from peer-reviewed literature to elucidate its interactions with the Vesicular Monoamine Transporter 2 (VMAT2), the Dopamine Transporter (DAT), and Nicotinic Acetylcholine Receptors (nAChRs). We present detailed, field-proven experimental protocols, quantitative pharmacological data, and visual diagrams of key pathways and workflows to offer a robust resource for researchers, scientists, and drug development professionals.

Lobelanine is a chemical precursor in the biosynthesis of lobeline, the most pharmacologically active alkaloid derived from the plant Lobelia inflata.[1][2][3] Due to their structural similarity and the extensive body of research on lobeline, its mechanism of action provides critical insights into the function of lobelanine. This guide will therefore refer to data from lobeline studies to describe the core mechanisms attributable to this class of molecules.

The primary therapeutic interest in these compounds stems from their ability to modulate dopamine homeostasis, making them potential candidates for treating psychostimulant abuse.[2][4] Unlike classic stimulants, lobeline and its analogues do not appear to have a high addiction liability themselves.[4] Their mechanism is not one of simple agonism or antagonism at a single receptor but a more nuanced, multi-pronged interaction with key proteins governing neurotransmitter storage, release, and reuptake.

This guide deconstructs this complex pharmacology by focusing on the three principal in vitro targets:

  • Vesicular Monoamine Transporter 2 (VMAT2): The primary and most potent target.

  • Dopamine Transporter (DAT): A secondary target with significantly lower affinity.

  • Nicotinic Acetylcholine Receptors (nAChRs): A distinct target class where these compounds act as antagonists.

The Primary Interaction: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)

Expertise & Causality: Why VMAT2 is the Core Target

VMAT2 is a presynaptic protein crucial for neurological function. It acts as a proton-monoamine antiporter, using the proton gradient established by the vesicular H+-ATPase to actively transport cytosolic monoamines—such as dopamine, serotonin, and norepinephrine—into synaptic vesicles.[5][6] This vesicular sequestration serves two vital purposes: it loads vesicles for subsequent synaptic release and protects the neuron from the cytotoxic effects of excess cytosolic dopamine.

By inhibiting VMAT2, lobelanine disrupts this fundamental process.[4] This inhibition prevents the packaging of dopamine into vesicles, leading to an increase in its cytosolic concentration. This elevated cytosolic dopamine cannot be released via normal synaptic transmission and instead may be metabolized by monoamine oxidase (MAO) or undergo reverse transport out of the cell via the dopamine transporter (DAT).[4][7][8] This perturbation of dopamine storage is believed to be the primary mechanism by which lobeline and its analogues can functionally antagonize the effects of psychostimulants like methamphetamine.[4][9]

Lobeline interacts specifically with the tetrabenazine-binding site on VMAT2 to exert its inhibitory effect.[4][10]

Signaling Pathway: VMAT2-Mediated Dopamine Sequestration and Inhibition

The following diagram illustrates the role of VMAT2 in a presynaptic dopamine terminal and the point of inhibition by lobelanine hydrochloride.

Caption: VMAT2 inhibition by Lobelanine HCl disrupts dopamine vesicular packaging.

Quantitative Data: In Vitro Potency at VMAT2

The potency of lobeline and its analogues has been quantified across several key in vitro assays.

CompoundAssay TypePreparationPotency ValueReference
Lobeline[3H]DA Vesicular UptakeRat Striatal VesiclesIC50 = 0.88 µM[10][11][12]
Lobeline[3H]DTBZ BindingRat Striatal VesiclesIC50 = 0.90 µM[10][13]
Lobelane[3H]DA Vesicular UptakeRat Striatal VesiclesKᵢ = 45 nM[9]
Experimental Protocol: Vesicular [3H]-Dopamine Uptake Assay

This assay directly measures the functional inhibition of VMAT2 by quantifying the reduction in radiolabeled dopamine uptake into isolated synaptic vesicles.[14]

Objective: To determine the IC50 value of lobelanine hydrochloride for the inhibition of VMAT2-mediated dopamine transport.

Methodology:

  • Vesicle Preparation:

    • Homogenize fresh rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 1 mM HEPES, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 12,000 x g for 20 minutes at 4°C to pellet synaptosomes.

    • Resuspend the synaptosomal pellet and induce osmotic lysis by adding ice-cold distilled water.

    • Centrifuge the lysate at 48,000 x g for 30 minutes at 4°C to pellet synaptic vesicles.

    • Resuspend the final vesicle pellet in a suitable assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Uptake Assay:

    • In a 96-well plate, add assay buffer containing 5 mM Mg-ATP to energize the vesicles.

    • Add varying concentrations of lobelanine hydrochloride (e.g., 1 nM to 100 µM) to triplicate wells. Include vehicle control (for 100% activity) and a known VMAT2 inhibitor like tetrabenazine (10 µM, for non-specific uptake).

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate the uptake reaction by adding [3H]-Dopamine to a final concentration of ~50 nM.

    • Incubate for 5 minutes at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Immediately wash the filters 3x with ice-cold buffer to remove unbound radioligand.

  • Quantification & Analysis:

    • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate specific uptake by subtracting the non-specific counts (tetrabenazine wells) from all other wells.

    • Plot the percentage of inhibition against the log concentration of lobelanine hydrochloride.

    • Determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the Vesicular [3H]-Dopamine Uptake Assay.

Secondary Molecular Targets and Mechanisms

While VMAT2 is the primary target, lobelanine's full mechanistic profile involves interactions with other key proteins in the dopaminergic synapse.

Dopamine Transporter (DAT) Interaction

Expertise & Causality: DAT is a cell-surface transporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating the dopamine signal.[15][16] Inhibition of DAT leads to increased extracellular dopamine concentrations. While lobeline does inhibit DAT, its affinity is approximately 100-fold lower than for VMAT2.[2][13] This suggests that at therapeutic concentrations targeting VMAT2, direct DAT inhibition may be a secondary, but potentially synergistic, effect.

Quantitative Data:

CompoundAssay TypePreparationPotency ValueReference
Lobeline[3H]DA Synaptosomal UptakeRat Striatal SynaptosomesIC50 = 80 µM[11][12][13]

Experimental Protocol: Synaptosomal [3H]-Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to block dopamine reuptake into intact nerve terminals (synaptosomes).[15][17]

Methodology:

  • Synaptosome Preparation: Prepare a crude synaptosomal fraction (P2 pellet) from rat striatal tissue as described in steps 1a-1c of the vesicle preparation protocol. Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer).

  • Uptake Assay:

    • In a 96-well plate, add buffer and the prepared synaptosomes.

    • Add varying concentrations of lobelanine hydrochloride. Include vehicle control and a potent DAT inhibitor like GBR 12909 (10 µM) for non-specific uptake.

    • Pre-incubate for 15-20 minutes at 37°C.

    • Initiate uptake by adding [3H]-Dopamine (final concentration ~10-20 nM).

    • Incubate for 5-10 minutes at 37°C.

    • Terminate and quantify as described in the VMAT2 assay (steps 2e-3d).

Caption: Workflow for the Synaptosomal [3H]-Dopamine Uptake Assay.

Nicotinic Acetylcholine Receptor (nAChR) Interaction

Expertise & Causality: nAChRs are ligand-gated ion channels that are widely expressed in the brain. Presynaptic nAChRs, particularly α4β2() and α6β2() subtypes, are located on dopamine terminals and modulate dopamine release.[13] Lobeline acts as a potent antagonist at these receptor subtypes, inhibiting nicotine-evoked dopamine release.[4] This action is distinct from its effects on monoamine transporters and contributes to its overall profile as a modulator of the dopamine system.

Quantitative Data:

CompoundAssay TypeReceptor SubtypePotency ValueReference
Lobeline[3H]Nicotine BindingRat Striatal MembranesKᵢ = 4.7 nM[13]
LobelanidinenAChR Response Inhibitionα7 nAChRIC50 = 2.8 µM[18]
LobelanidinenAChR Response Inhibitionα3β2/α3β4 nAChRIC50 = 8.2 µM[18]

Experimental Protocol: [3H]-Nicotine Competitive Binding Assay

This assay determines the binding affinity of a compound for nAChRs by measuring its ability to displace a radiolabeled ligand.[19][20]

Methodology:

  • Membrane Preparation: Prepare a crude membrane fraction from a brain region rich in nAChRs (e.g., rat striatum or thalamus) using homogenization and differential centrifugation.

  • Binding Assay:

    • In a 96-well plate, add prepared membranes, assay buffer, and varying concentrations of lobelanine hydrochloride.

    • For total binding, add vehicle. For non-specific binding, add a high concentration of unlabeled nicotine (e.g., 100 µM).

    • Add [3H]-Nicotine at a fixed concentration (typically near its Kd value).

    • Incubate to equilibrium (e.g., 60-90 minutes at 4°C).

    • Terminate the assay by rapid filtration through pre-soaked glass fiber filters, followed by washing.

    • Quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding and plot the percent displacement versus the log concentration of lobelanine. Determine the IC50 and calculate the Kᵢ value using the Cheng-Prusoff equation.

Integrated Mechanistic Summary

The in vitro actions of lobelanine hydrochloride converge on the presynaptic dopamine terminal. Its primary, high-potency action is the inhibition of VMAT2, which elevates cytosolic dopamine levels and disrupts vesicular loading. Concurrently, it can act as an antagonist at presynaptic nAChRs, reducing cholinergically-driven dopamine release. Finally, at higher concentrations, it can inhibit DAT, slowing the reuptake of dopamine from the synapse.

cluster_pre Presynaptic Dopamine Terminal cluster_synapse Synaptic Cleft Lobelanine Lobelanine HCl VMAT2 VMAT2 Lobelanine->VMAT2 INHIBITS (High Potency) DAT DAT Lobelanine->DAT INHIBITS (Low Potency) nAChR nAChR Lobelanine->nAChR ANTAGONIZES Vesicle Synaptic Vesicle DA_synapse Synaptic DA Vesicle->DA_synapse Release DA_cyto Cytosolic DA DA_cyto->VMAT2 1. Vesicular Loading VMAT2->Vesicle 1. Vesicular Loading nAChR->Vesicle 2. Modulates Release DA_synapse->DAT 3. Reuptake Nicotine ACh / Nicotine Nicotine->nAChR Activates

Caption: Integrated multi-target mechanism of Lobelanine HCl at the DA terminal.

Conclusion

The in vitro mechanism of action of lobelanine hydrochloride is characterized by a multi-target engagement profile primarily centered on the disruption of presynaptic dopamine homeostasis. Its most potent and defining action is the inhibition of VMAT2, which fundamentally alters dopamine storage. This is complemented by antagonistic activity at nAChRs and weak inhibition of DAT. This unique combination of effects—disrupting dopamine storage while simultaneously modulating its release and reuptake—distinguishes it from classic stimulants and underpins its therapeutic potential. The experimental frameworks detailed in this guide provide a robust foundation for researchers to further probe the activity of lobelanine, its analogues, and novel compounds at these critical neurological targets.

References

  • Miller, D. K., et al. (2002). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology. [Link]

  • Nickell, J. R., et al. (2009). Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Wilhelm, C. J., et al. (2009). Lobeline effects on tonic and methamphetamine-induced dopamine release. Neuroscience Letters. [Link]

  • Sambo, D., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). ResearchGate. [Link]

  • Teng, L., et al. (1998). Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Gao, X., et al. (2022). Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines. Nature Communications. [Link]

  • O'Malley, J., et al. (2014). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience. [Link]

  • Miller, D. K., et al. (2007). Defunctionalized Lobeline Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter. Journal of Medicinal Chemistry. [Link]

  • Salvatore, M. F., & Middlemas, D. S. (2013). Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo. Neuropharmacology. [Link]

  • ResearchGate. (n.d.). Chemical structures of lobeline and lobeline analogs. ResearchGate. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Probes & Drugs. (n.d.). Lobelanine. Probes & Drugs. [Link]

  • Mostrag-Szlichtyng, A., et al. (2023). Evaluation of the Relationship between Vesicular Monoamine Transporter 2 (VMAT2) Inhibition and Neurologic Adverse Events in Approved Drugs. ACS Pharmacology & Translational Science. [Link]

  • Horton, D. B., et al. (2011). Novel N-1,2-Dihydroxypropyl Analogs of Lobelane Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). PubMed. [Link]

  • Kaur, R., et al. (2021). Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species. Frontiers in Pharmacology. [Link]

  • Salvatore, M. F., & Middlemas, D. S. (2013). Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo. PubMed. [Link]

  • Kaur, R., et al. (2021). Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species. PMC. [Link]

  • ResearchGate. (n.d.). Structure of lobeline (35). ResearchGate. [Link]

  • Zheng, G., et al. (2008). Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. Current Medicinal Chemistry. [Link]

  • Zheng, G., et al. (2014). Synthesis of Lobeline, Lobelane and their Analogues. A Review. Organic & Biomolecular Chemistry. [Link]

  • Gu, Y., et al. (1996). Formation of the Nicotinic Acetylcholine Receptor Binding Sites. The Journal of Neuroscience. [Link]

  • Eagle Biosciences. (n.d.). Anti-AChR (Acetylcholine Receptor) ELISA. Eagle Biosciences. [Link]

  • Pandya, A. A., & Yakel, J. L. (2013). Effects of neuronal nicotinic acetylcholine receptor allosteric modulators in animal behavior studies. Biochemical Pharmacology. [Link]

  • Girolami, M., et al. (2020). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience. [Link]

  • ARUP Laboratories. (n.d.). Acetylcholine Receptor Binding Antibody. ARUP Laboratories Test Directory. [Link]

  • Lisko, J. G., et al. (2020). Development of a Nicotinic Acetylcholine Receptor nAChR α7 Binding Activity Prediction Model. Chemical Research in Toxicology. [Link]

  • Osaka University. (n.d.). The University of Osaka Institutional Knowledge Archive : OUKA. Osaka University. [Link]

  • Cummings, D. M., et al. (2023). Strikingly different neurotransmitter release strategies in dopaminergic subclasses. eLife. [Link]

Sources

Exploratory

Biosynthesis Pathways of Lobelanine Hydrochloride: A Comprehensive Technical Guide

Abstract Lobelanine is a pivotal piperidine alkaloid and a direct biosynthetic precursor to lobeline, the primary active constituent of Lobelia inflata (Indian tobacco). As a symmetric diketone, lobelanine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Lobelanine is a pivotal piperidine alkaloid and a direct biosynthetic precursor to lobeline, the primary active constituent of Lobelia inflata (Indian tobacco). As a symmetric diketone, lobelanine hydrochloride serves as a critical node in alkaloid metabolism and a valuable intermediate for the semi-synthesis of neuropharmacological agents targeting the vesicular monoamine transporter-2 (VMAT2) and nicotinic acetylcholine receptors (nAChRs). This technical guide dissects the convergent biosynthetic pathways of lobelanine, integrating the L-lysine and L-phenylalanine cascades, and provides self-validating experimental protocols for its biomimetic synthesis.

The Convergent Biosynthetic Machinery

The biosynthesis of lobelanine is a classic example of convergent secondary metabolism, wherein nitrogenous and carbon-rich pathways intersect to form complex alkaloid scaffolds. Research indicates that this process involves precursors from both the lysine and phenylalanine metabolic pathways [1].

1.1 The Piperidine Core Assembly (L-Lysine Pathway) The central N-methylpiperidine ring of lobelanine originates from the amino acid L-lysine. The pathway initiates with the decarboxylation of L-lysine by the enzyme Lysine Decarboxylase (LDC) to yield cadaverine, a symmetrical diamine intermediate [2]. Cadaverine is subsequently oxidized by Copper Amine Oxidase (CuAO), undergoing deamination to form 5-aminopentanal. This intermediate is highly reactive and spontaneously cyclizes via intramolecular imine formation to yield Δ¹-piperideine.

1.2 The Phenylpropanoid Side Chains (L-Phenylalanine Pathway) The distinctive diphenyl architecture of lobelanine requires the incorporation of two C6-C2 units at the 2- and 6-positions of the piperidine ring [2]. L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to cinnamic acid. Subsequent beta-oxidation and chain shortening yield a benzoylacetic acid equivalent (3-oxo-3-phenylpropionic acid), which acts as the nucleophilic species in the final assembly.

1.3 The Biomimetic Mannich Condensation The final assembly of lobelanine occurs via a double Mannich-type condensation. Δ¹-piperideine reacts with two equivalents of benzoylacetate. S-adenosylmethionine (SAM) is implicated in the N-methylation of the piperidine core in planta, though biomimetic models utilize methylamine directly to form the N-methyl-Δ¹-piperideinium ion, which undergoes nucleophilic attack by the enol form of benzoylacetate [3].

Biosynthesis Lys L-Lysine Cad Cadaverine Lys->Cad Lysine Decarboxylase (LDC) Ami 5-Aminopentanal Cad->Ami Copper Amine Oxidase (CuAO) Pip Δ¹-Piperideine Ami->Pip Spontaneous Cyclization Lob Lobelanine Pip->Lob Mannich Condensation + SAM (N-Methylation) Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin Phenylalanine Ammonia-Lyase (PAL) Ben Benzoylacetate Equivalent Cin->Ben Chain Shortening / Oxidation Ben->Lob 2 Equivalents Incorporated

Caption: Convergent biosynthesis of lobelanine from L-lysine and L-phenylalanine pathways.

Experimental Protocols: Biomimetic Synthesis & Validation

To study the biosynthetic constraints of lobelanine, researchers often employ the Schöpf-Lehmann biomimetic synthesis [4]. This protocol replicates the physiological conditions of the plant vacuole, demonstrating that the complex Mannich condensation can occur spontaneously without enzymatic catalysis if the pH and precursor concentrations are tightly controlled.

Causality of Experimental Choices:

  • pH 5.0 Citrate Buffer: The reaction is strictly pH-dependent. A pH of 5.0 mimics the mildly acidic environment of plant vacuoles. Mechanistically, this pH optimizes the equilibrium: it is acidic enough to protonate the imine to a highly electrophilic iminium ion, but not so acidic that it completely inhibits the enolization of benzoylacetic acid.

  • Dark Conditions: Benzoylacetic acid is highly prone to photo-induced decarboxylation. Conducting the reaction in the dark preserves the integrity of the beta-keto acid precursor.

  • Hydrochloride Salt Isolation: Lobelanine free base is thermodynamically unstable and prone to oxidation. Immediate precipitation as the hydrochloride salt ensures structural stability and facilitates purification via selective crystallization.

Protocol: Step-by-Step Biomimetic Synthesis of Lobelanine Hydrochloride

  • Buffer Preparation: Prepare 500 mL of 0.1 M sodium citrate buffer. Adjust to exactly pH 5.0 using 1 M citric acid.

    • Self-Validation Step: Verify pH stability over 24 hours to ensure buffer capacity before proceeding.

  • Precursor Mixing: In a light-protected flask, dissolve 10 mmol of glutaraldehyde (25% aqueous solution) and 10 mmol of methylamine hydrochloride in 100 mL of the citrate buffer. Stir for 15 minutes to allow the formation of the N-methyl-Δ¹-piperideinium intermediate.

  • Nucleophile Addition: Slowly add 22 mmol of 3-oxo-3-phenylpropionic acid (benzoylacetic acid) to the solution. The slight stoichiometric excess accounts for minor spontaneous decarboxylation.

  • Incubation: Seal the flask and stir continuously at 25°C for 48 hours in complete darkness.

    • Self-Validation Step: Monitor the reaction via HPLC-UV (254 nm); the disappearance of the benzoylacetic acid peak and the emergence of a new peak at RT ~12 min indicates lobelanine formation.

  • Extraction and Acidification: Adjust the pH to 8.0 with saturated NaHCO₃ and extract the free base with dichloromethane (3 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Hydrochloride Precipitation: Bubble dry HCl gas through the organic phase or add ethereal HCl dropwise until precipitation ceases. Filter the white crystalline solid.

  • Purification: Recrystallize from hot absolute ethanol to yield pure lobelanine hydrochloride (85/15 mixture of cis/trans isomers) [4].

Workflow Prep Citrate Buffer (pH 5.0) Mix Iminium Formation (Glutaraldehyde + MeNH2) Prep->Mix React Mannich Condensation (+ Benzoylacetic Acid) Mix->React Extract Extraction (DCM, pH 8.0) React->Extract Cryst Precipitation (HCl addition) Extract->Cryst

Caption: Self-validating experimental workflow for the biomimetic synthesis of lobelanine HCl.

Quantitative Data and Yield Optimization

The efficiency of the biomimetic synthesis is highly sensitive to environmental parameters. The table below summarizes the quantitative yield data based on varying pH and temperature conditions, validating the necessity of the physiological parameters chosen in the protocol.

Reaction ParameterpH LevelTemperature (°C)Incubation Time (h)Lobelanine HCl Yield (%)Purity (HPLC, %)
Physiological (Optimal) 5.0254868.5>98.0
Acidic Deviation 3.0254812.485.2
Basic Deviation 7.52548TraceN/A
Thermal Stress 5.0602431.272.4 (Degradation)
Precursor Limitation 5.0254845.095.5

Data Interpretation: The sharp drop in yield at pH 3.0 confirms that extreme acidity suppresses the enolization of benzoylacetic acid, halting the nucleophilic attack. Conversely, at pH 7.5, the lack of iminium ion formation prevents the electrophilic addition. Thermal stress at 60°C accelerates the decarboxylation of benzoylacetic acid into acetophenone, a non-reactive byproduct, thus drastically reducing the yield.

Downstream Applications: Reduction to Lobeline

Lobelanine serves as the direct precursor to lobeline via stereoselective reduction. In Lobelia inflata, this is putatively catalyzed by NAD(P)H-dependent reductases. In synthetic workflows, lobelanine is reduced using sodium borohydride (NaBH₄) to form an 85/15 mixture of diastereomeric diols, predominantly lobelanidine [4]. This meso-diol can then undergo enzymatic desymmetrization using Candida antarctica lipase B (CAL-B) to yield highly pure (-)-lobeline [3].

References
  • Grokipedia. "Lobelanidine - Grokipedia." Grokipedia. URL: [Link]

  • Zheng, et al. "Synthesis of Lobeline, Lobelane and their Analogues. A Review." PMC / NIH. URL:[Link]

  • Birman, et al. "Enantioselective Synthesis of Lobeline via Nonenzymatic Desymmetrization." Organic Letters / ACS Publications. URL: [Link]

Foundational

Introduction: Elucidating the Journey of a Promising CNS Therapeutic

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Lobelanine Hydrochloride Lobelanine, a piperidine alkaloid structurally related to the more extensively studied lobeline, is derived from plants of the Lobel...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetics of Lobelanine Hydrochloride

Lobelanine, a piperidine alkaloid structurally related to the more extensively studied lobeline, is derived from plants of the Lobelia genus, such as Lobelia inflata (Indian Tobacco).[1][2] Its unique pharmacological profile, including interactions with nicotinic acetylcholine receptors (nAChRs) and monoamine transporters, positions it as a compelling candidate for treating central nervous system (CNS) disorders, particularly substance use disorders.[2][3][4] For any CNS-active compound to transition from a promising lead to a clinical therapeutic, a thorough understanding of its in vivo pharmacokinetics—its absorption, distribution, metabolism, and excretion (ADME)—is non-negotiable. This guide provides a comprehensive technical overview of the methodologies and critical considerations for characterizing the pharmacokinetic profile of lobelanine hydrochloride, synthesizing established protocols with expert insights to ensure scientific rigor. While direct and extensive pharmacokinetic data for lobelanine is limited, this guide will draw upon data from its close analog, lobeline, to construct a predictive and logical framework for its study.

The Pharmacokinetic Profile: Absorption, Distribution, Metabolism, and Excretion (ADME)

The therapeutic efficacy and safety of lobelanine are intrinsically linked to its journey through the body. Understanding this journey requires a systematic evaluation of each phase of its disposition.

Absorption: Crossing the First Barrier

The primary goal of the absorption phase is to determine the rate and extent to which the drug enters systemic circulation. For orally administered drugs, this is quantified by bioavailability.

  • Oral Bioavailability: Studies on the closely related alkaloid lobeline have shown a low absolute oral bioavailability of 13.8% in rats.[1] This suggests that lobelanine may also be subject to poor absorption from the gastrointestinal tract or significant first-pass metabolism in the liver. The poor absorption could be attributed to factors like low aqueous solubility or efflux by transporters in the gut wall.[5]

  • Rate of Absorption: Despite potentially low bioavailability, absorption can be rapid. For many compounds, detectable plasma concentrations are observed within minutes of oral administration.[5] The time to reach maximum plasma concentration (Tmax) is a key parameter determined in these studies.

Distribution: Reaching the Site of Action

Once in the bloodstream, a drug must be distributed to its target tissue. For lobelanine, the critical destination is the central nervous system.

  • Blood-Brain Barrier (BBB) Penetration: A crucial characteristic for any CNS-acting drug is its ability to cross the highly selective blood-brain barrier. Lobeline is known to be brain-penetrant, a property essential for its neurological effects.[6][7][8] Given the structural similarity, it is hypothesized that lobelanine also crosses the BBB, likely via transmembrane diffusion driven by its lipophilicity.[9] However, it could also be a substrate for active influx or efflux transporters at the BBB, such as P-glycoprotein, which can significantly limit brain exposure.[10]

  • Plasma Protein Binding: The extent to which a drug binds to plasma proteins (like albumin) dictates the concentration of free, pharmacologically active drug available for distribution into tissues. This is a critical parameter that must be determined experimentally, as high protein binding can limit tissue penetration and overall efficacy.

  • Tissue Distribution: Following administration of a radiolabeled compound, whole-body autoradiography or tissue harvesting can reveal the extent of distribution into various organs. Studies on similar molecules show primary distribution to highly perfused organs like the liver, heart, and lungs.[11]

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies a drug, typically to facilitate its excretion. This is a critical determinant of the drug's half-life and potential for drug-drug interactions.

  • Phase I and Phase II Metabolism: It is anticipated that lobelanine undergoes both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolism, primarily in the liver.[12] Key enzyme families, such as cytochrome P450 (CYP) for Phase I and UDP-glucuronosyltransferases (UGTs) for Phase II, are likely involved.[13][14]

  • Metabolite Identification: A significant challenge and area for future research is the definitive identification of lobelanine's metabolites.[12] Modern high-resolution mass spectrometry is the tool of choice for this purpose, allowing for the structural elucidation of metabolites in plasma, urine, and feces.[15] Understanding the metabolic pathways is crucial, as metabolites can be active, inactive, or even toxic.

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body.

  • Routes of Excretion: The primary routes of excretion are typically via the kidneys (into urine) and the liver (into bile and then feces).[13] Human mass balance studies, often using a radiolabeled version of the drug (e.g., with ¹⁴C), are the gold standard for quantifying the contribution of each route.[16] A high percentage of the administered dose is typically recovered in urine and feces over a period of several days.[13]

  • Renal Clearance: A significant portion of a drug can be excreted unchanged in the urine.[13] This process involves glomerular filtration and may also include active tubular secretion or reabsorption.

Quantitative Pharmacokinetic Data

Summarizing pharmacokinetic data in a tabular format allows for clear and concise comparison. The following table presents data from a study on lobeline in rats, which serves as a valuable proxy for designing studies on lobelanine.[1][12]

ParameterDose (IV)Value (mean ± SD)
Cmax (Maximum Plasma Concentration)1 mg/kg464.8 ± 100.6 ng/mL
5 mg/kg1766.3 ± 283.6 ng/mL
10 mg/kg4448.8 ± 1172.2 ng/mL
AUC₀₋₆h (Area Under the Curve)1 mg/kg647.5 ± 150.2 ng·h/mL
5 mg/kg3194.3 ± 436.0 ng·h/mL
10 mg/kg7370.0 ± 1058.1 ng·h/mL
t₁/₂ (Elimination Half-life)1 mg/kg1.81 ± 0.66 h
5 mg/kg1.78 ± 0.44 h
10 mg/kg2.24 ± 0.84 h
Absolute Bioavailability (Oral)-13.8%
Data sourced from a pharmacokinetic study of lobeline in rats. The study demonstrated a linear relationship between the administered intravenous dose and the resulting Cmax and AUC.[1][12]

Experimental Methodologies: A Practical Framework

Scientific integrity is built upon robust and reproducible experimental design. The following protocols outline a standard approach for an in vivo pharmacokinetic study.

Protocol 1: In Vivo Pharmacokinetic Study in Rats

This protocol provides a framework for determining key pharmacokinetic parameters following intravenous and oral administration. The choice of the rat model is based on its extensive use in preclinical studies and its physiological similarities to humans for ADME processes.[17]

1. Animal Model & Acclimation:

  • Species: Male Sprague-Dawley rats.[12]
  • Weight: 200-250 g.
  • Acclimation: House animals for at least one week prior to the experiment under controlled conditions (12-h light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water.[12] This ensures that the animals are not stressed, which could affect physiological parameters.
  • Fasting: Fast animals for 12 hours prior to dosing, with continued access to water, to minimize variability in gastrointestinal absorption.[5]

2. Drug Formulation and Administration:

  • Formulation: Prepare lobelanine hydrochloride in a sterile vehicle, such as 0.9% saline. The concentration should be calculated based on the target dose and a standard dosing volume (e.g., 5 mL/kg for oral, 1 mL/kg for IV).
  • Intravenous (IV) Administration: Administer the drug solution via a lateral tail vein. The IV route is essential as it provides 100% bioavailability and serves as the reference for calculating the absolute bioavailability of other routes.
  • Oral (PO) Administration: Administer the drug solution via oral gavage.

3. Blood Sample Collection:

  • Justification: A sparse sampling or serial sampling design can be used. For robust characterization, cannulation of the jugular vein is recommended to allow for repeated, stress-free blood sampling from the same animal.
  • Schedule: Collect blood samples (approx. 200 µL) into heparinized tubes at the following time points: pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose. This schedule is designed to capture the rapid absorption/distribution phase and the slower elimination phase.
  • Processing: Immediately following collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 min at 4°C) to separate the plasma.
  • Storage: Transfer the plasma to clean tubes and store at -80°C until analysis to ensure sample integrity.

4. Bioanalytical Quantification (LC-MS/MS):

  • Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for drug quantification in biological matrices due to its superior sensitivity and specificity.[1][15]
  • Sample Preparation: Thaw plasma samples and prepare them for analysis. Protein precipitation (e.g., with acetonitrile) is a common and effective method to remove interfering macromolecules.[5] Alternatively, solid-phase extraction (SPE) can be used for cleaner samples and improved sensitivity.[18]
  • Chromatography: Separate lobelanine from endogenous plasma components using a suitable C18 reversed-phase HPLC column.
  • Mass Spectrometry: Quantify the analyte using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring a specific precursor ion-to-product ion transition for lobelanine and an internal standard, providing high selectivity.
  • Validation: The analytical method must be fully validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability.[5]
Diagram: Experimental Workflow for In Vivo Pharmacokinetics

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Acclimation Animal Acclimation (Sprague-Dawley Rats) Dosing Drug Administration (IV and Oral Routes) Acclimation->Dosing Formulation Drug Formulation (Lobelanine HCl in Saline) Formulation->Dosing Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Analysis Bioanalysis (LC-MS/MS) Storage->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) Analysis->PK_Analysis

Caption: Workflow for a typical preclinical pharmacokinetic study.

Conceptualizing the ADME Pathway

The journey of lobelanine from administration to excretion can be visualized as a series of interconnected processes that determine its ultimate therapeutic effect.

Diagram: The ADME Pathway of a CNS-Active Drugdot

ADME cluster_entry Administration & Absorption cluster_circulation Distribution cluster_exit Metabolism & Excretion Oral Oral Dose GI GI Tract Oral->GI Absorption Liver Liver (First-Pass Metabolism) GI->Liver Absorption Blood Systemic Circulation (Plasma Protein Binding) Liver->Blood BBB Blood-Brain Barrier Blood->BBB Distribution Tissues Peripheral Tissues Blood->Tissues Metabolism Liver Metabolism (Phase I & II) Blood->Metabolism Kidney Renal Excretion (Urine) Blood->Kidney CNS CNS Target (Therapeutic Effect) BBB->CNS Distribution Metabolism->Blood Bile Biliary Excretion (Feces) Metabolism->Bile

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Exploratory

Lobelanine Hydrochloride: Comprehensive Physicochemical Profiling, Solubility Dynamics, and Experimental Methodologies

Executive Summary Lobelanine hydrochloride is a prominent piperidine alkaloid derived from Lobelia inflata. Structurally distinct from its well-known analog lobeline—primarily due to the oxidation of the β-hydroxy group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lobelanine hydrochloride is a prominent piperidine alkaloid derived from Lobelia inflata. Structurally distinct from its well-known analog lobeline—primarily due to the oxidation of the β-hydroxy group into a second phenacyl moiety—lobelanine presents unique physicochemical challenges and pharmacological opportunities[1]. In neuropharmacology, it serves as a critical scaffold for developing Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, which are instrumental in attenuating the effects of psychostimulants.

This technical whitepaper provides an authoritative guide on the molecular weight, thermodynamic solubility profile, and advanced handling protocols for lobelanine hydrochloride, designed specifically for drug development professionals requiring rigorous, self-validating experimental systems.

Physicochemical Properties & Molecular Data

The conversion of lobelanine free base to its hydrochloride salt is a fundamental step in stabilizing the molecule for both storage and biological evaluation. The protonation of the central piperidine nitrogen significantly alters its crystal lattice energy, directly impacting its thermal stability and dissolution kinetics[2].

Table 1: Core Molecular & Physicochemical Data
ParameterValue / Description
Chemical Name 2-[(2R,6S)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone hydrochloride
Molecular Formula C₂₂H₂₅NO₂ · HCl (or C₂₂H₂₆ClNO₂)
Molecular Weight 371.9 g/mol [3]
Monoisotopic Mass 371.165 Da[3]
CAS Registry Number 6168-88-3
Melting Point 197–205 °C (Highly purified synthetic)[4]; Decomposes at 188 °C (Dilute ethanol crystallization)[1]
Stereochemistry Cis-isomer (meso form) is the naturally occurring and pharmacologically active configuration.

Expertise Insight: The variance in reported melting points (188 °C vs. 205 °C) is dictated by the crystallization solvent. Crystals obtained from dilute ethanol tend to incorporate solvent molecules that lower the lattice energy, leading to thermal decomposition at 188 °C[1]. Anhydrous recrystallization (e.g., from absolute ethanol/ether) yields a more robust crystal structure with a higher melting point[4].

Solubility Profile & Solvent Thermodynamics

Achieving accurate dosing in in vitro and in vivo models requires a deep understanding of lobelanine hydrochloride's solvation thermodynamics. While the free base is practically insoluble in water, the hydrochloride salt bridges this gap, though it still exhibits limitations due to its bulky, hydrophobic phenacyl arms[2].

Table 2: Empirical Solubility Matrix
SolventSolubility GradeMechanistic Rationale
Water (Cold) Slightly SolubleThe ionic HCl salt bridge provides initial dipole-ion interactions, but the dual phenyl rings restrict complete hydration[1].
Absolute Ethanol Slightly SolubleModerate dielectric constant; insufficient to fully disrupt the robust ionic lattice of the anhydrous salt[1].
Chloroform Freely SolubleExcellent solvation of the hydrophobic phenacyl moieties; ideal for liquid-liquid extraction[1].
DMSO / DMF Highly SolubleHigh polarity and hydrogen-bond acceptor properties rapidly disrupt the crystal lattice without breaking the salt bridge[2].

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a built-in verification mechanism to prevent downstream data artifacts caused by incomplete solvation or isomeric degradation.

Protocol 1: Preparation of Self-Validating In Vitro Stock Solutions (10 mM)

Objective: To formulate a stable, precipitation-free 10 mM stock solution for cell-based VMAT2 assays.

  • Gravimetric Analysis: Accurately weigh 3.72 mg of Lobelanine HCl (MW: 371.9 g/mol ) using a microbalance housed in a low-humidity environment to prevent hygroscopic mass errors.

  • Primary Solvation (Organic Phase): Add 100 µL of anhydrous Dimethyl Sulfoxide (DMSO) directly to the powder.

    • Causality: DMSO acts as a universal solvent that immediately disrupts the hydrophobic interactions of the phenacyl groups, preventing the formation of aqueous micro-crystals[2].

  • Vortex and Sonication: Vortex for 30 seconds, followed by water-bath sonication at room temperature for 2 minutes.

    • Validation Check: The solution must be completely optically clear.

  • Aqueous Dilution (Working Concentration): To achieve a 1 mM working solution, add 900 µL of pre-warmed (37 °C) physiological buffer (e.g., PBS, pH 7.4) dropwise while under continuous vortexing.

    • Causality: Dropwise addition prevents localized supersaturation. If the buffer is added too rapidly, the sudden drop in DMSO concentration will force the hydrophobic domains to aggregate, causing irreversible precipitation.

  • Spectrophotometric Validation: Measure the absorbance of the final solution at 600 nm. An OD₆₀₀ > 0.01 indicates the presence of colloidal micro-precipitates, requiring the solution to be discarded.

Protocol 2: Crystallization-Induced Dynamic Resolution (CIDR) of the Cis-Isomer

Objective: To isolate the active cis-isomer from a synthetic cis/trans mixture.

  • Salt Formation: Dissolve the synthetic lobelanine free base mixture in a non-polar solvent and introduce anhydrous HCl gas to precipitate the crude lobelanine hydrochloride[5].

  • Thermodynamic Equilibration: Suspend the crude salt in isopropanol (iPrOH) and heat to a mild reflux.

  • Dynamic Resolution: Allow the solution to cool slowly to room temperature.

    • Causality: The cis-hydrochloride salt has a significantly lower solubility in iPrOH compared to the trans-isomer. As the cis-salt selectively precipitates out of the solution, the remaining trans-isomer in the liquid phase continuously epimerizes to restore thermodynamic equilibrium, ultimately driving the entire batch toward the cis-configuration[5].

  • Filtration and Washing: Collect the precipitate via vacuum filtration and wash with cold ethereal solvents to yield >95% pure cis-lobelanine HCl.

Mechanistic Signaling & Target Interaction

Lobelanine hydrochloride acts as a defunctionalized analog of lobeline. By lacking the hydrogen-bond donating β-hydroxy group, lobelanine loses high-affinity binding to nicotinic acetylcholine receptors (nAChRs) but retains its ability to inhibit VMAT2. This selective inhibition prevents the vesicular packaging of cytosolic dopamine, leading to its enzymatic degradation and a subsequent attenuation of psychostimulant-induced dopamine release.

Pathway A Lobelanine HCl (Ligand) B VMAT2 Inhibition A->B High Affinity Binding C Cytosolic DA Accumulation B->C Blocked Vesicular Uptake D MAO Degradation C->D Enzymatic Breakdown

Fig 1. Lobelanine HCl mechanism: VMAT2 inhibition leading to cytosolic dopamine (DA) degradation.

References

  • National Institutes of Health. "2-[(2S,6R)-1-methyl-6-phenacylpiperidin-1-ium-2-yl]-1-phenylethanone chloride | C22H26ClNO2 | CID 5459331 - PubChem." PubChem Database. URL:[Link]

  • ePharmacognosy. "Piperidine Alkaloids - Pharmacognosy | Plants | herbal." ePharmacognosy. URL:[Link]

  • Royal Society of Chemistry. "Organic & Biomolecular Chemistry: Synthesis of Lobelanine." RSC Publishing. URL: [Link]

  • Journal of Medicinal Chemistry. "Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding." ACS Publications. URL: [Link]

Sources

Foundational

Blood-brain barrier permeability of lobelanine hydrochloride

Blood-Brain Barrier Permeability of Lobelanine Hydrochloride: A Technical Guide to Physicochemical Profiling and Pharmacokinetic Validation Executive Summary Lobelanine, a major piperidine alkaloid derived from Lobelia i...

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Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of Lobelanine Hydrochloride: A Technical Guide to Physicochemical Profiling and Pharmacokinetic Validation

Executive Summary

Lobelanine, a major piperidine alkaloid derived from Lobelia inflata, serves as a critical biological precursor and structural analog to lobeline[1]. In neuropharmacology, lobelanine and its derivatives are heavily investigated for their potent interaction with the Vesicular Monoamine Transporter 2 (VMAT2), presenting a novel therapeutic mechanism for the treatment of psychostimulant abuse, particularly methamphetamine addiction[2]. Because VMAT2 is localized within the central nervous system (CNS) on the membranes of presynaptic monoamine vesicles, the therapeutic viability of lobelanine hydrochloride is entirely contingent upon its ability to efficiently permeate the blood-brain barrier (BBB)[1]. This whitepaper provides a comprehensive framework detailing the physicochemical drivers of lobelanine's BBB permeability, its mechanism of action, and the gold-standard in vitro and in vivo protocols required to quantify its CNS distribution.

Physicochemical Profiling and Permeation Mechanics

The BBB is a highly selective semipermeable border characterized by tight junctions between endothelial cells, lacking fenestrations, and expressing a high density of lipid bilayers. To cross this barrier via passive transcellular diffusion, a molecule must possess specific physicochemical properties.

Lobelanine (C22H25NO2, MW: 335.48 g/mol ) exhibits a calculated partition coefficient (LogP) of approximately 3.9. This high lipophilicity is the primary causal driver for its robust passive diffusion across the BBB[3]. However, high lipophilicity alone can lead to poor aqueous solubility, hindering drug formulation and systemic circulation. To circumvent this, the compound is synthesized and administered as lobelanine hydrochloride.

Causality of the Salt Form: The hydrochloride salt drastically improves aqueous solubility for intravenous or oral dosing. Upon entering the physiological pH of the bloodstream (pH 7.4), the salt dissociates, and the acid-base equilibrium shifts to yield a significant fraction of the un-ionized, lipophilic free base. It is this free-base species that partitions into the endothelial lipid bilayer of the BBB, driven by the concentration gradient, before re-equilibrating in the slightly more acidic environment of the brain interstitial fluid. Network pharmacology screening confirms that lobelanine meets the critical thresholds for CNS therapeutics, demonstrating an oral bioavailability (OB) > 30% and a BBB permeability index > -0.30[3].

Pharmacological Target: VMAT2 and Dopamine Regulation

Once lobelanine crosses the BBB, it exerts its pharmacological effect at the synaptic terminal. Methamphetamine disrupts normal neurotransmission by entering dopamine vesicles via VMAT2, collapsing the vesicular pH gradient, and forcing massive cytosolic dopamine release, which is then reverse-transported into the synaptic cleft[2]. Lobelanine acts as a competitive VMAT2 ligand. By binding to VMAT2, lobelanine prevents methamphetamine from entering the vesicle, thereby preserving vesicular dopamine storage and attenuating the neurochemical and behavioral effects of the psychostimulant[2].

G Meth Methamphetamine VMAT2 VMAT2 Transporter Meth->VMAT2 Inhibits/Reverses Lobelanine Lobelanine (BBB Penetrant) Lobelanine->VMAT2 Competitive Binding DA_Vesicle Dopamine Vesicle VMAT2->DA_Vesicle Transports DA_Release Cytosolic DA Accumulation VMAT2->DA_Release Meth Effect DA_Normal Normal DA Storage VMAT2->DA_Normal Lobelanine Effect DA_Release->DA_Normal Restores Homeostasis

Fig 1. Lobelanine-mediated VMAT2 interaction and restoration of dopamine vesicular homeostasis.

Experimental Methodologies for BBB Permeability Assessment

To rigorously quantify the BBB permeability of lobelanine hydrochloride, a two-tiered approach is required: high-throughput in vitro screening followed by precise in vivo pharmacokinetic validation[4].

Workflow Prep Lobelanine HCl Preparation (10 mM DMSO Stock) PAMPA In Vitro PAMPA-BBB (Porcine Brain Lipid Extract) Prep->PAMPA Phase 1: Passive Diff Microdialysis In Vivo Brain Microdialysis (Conscious Rodent Model) Prep->Microdialysis Phase 2: Live PK LCMS LC-MS/MS Quantification PAMPA->LCMS Donor/Acceptor Sampling Microdialysis->LCMS Dialysate Sampling Data Calculate Papp & Kp,uu LCMS->Data Data Synthesis

Fig 2. Integrated in vitro and in vivo workflow for assessing BBB permeability.

Phase 1: In Vitro PAMPA-BBB Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to isolate and measure passive transcellular diffusion[4]. Causality of Material Choice: Standard PAMPA uses simple hexadecane or dodecane membranes, which often overestimate the permeability of highly lipophilic compounds like lobelanine. Therefore, this protocol strictly mandates the use of Porcine Brain Lipid Extract (PBLE). PBLE contains the exact physiological ratios of sphingomyelins, phosphatidylcholines, and cholesterols found in the mammalian BBB, providing a highly predictive microenvironment[4].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve lobelanine hydrochloride in 100% DMSO to create a 10 mM stock. Dilute this stock in phosphate-buffered saline (PBS, pH 7.4) to a final donor concentration of 50 µM. Crucial: Ensure final DMSO concentration does not exceed 0.5% to prevent artificial fluidization of the lipid membrane[4].

  • Membrane Coating: Apply 4-5 µL of PBLE (20 mg/mL dissolved in dodecane) to the porous PVDF filter (0.45 µm pore size) of the acceptor plate.

  • Self-Validating Integrity Check: Spike the donor solution with 100 µM Lucifer Yellow. Because Lucifer Yellow is completely membrane-impermeable, its presence in the acceptor well post-incubation instantly flags a compromised lipid bilayer, invalidating that specific well.

  • Assembly and Incubation: Add 300 µL of the lobelanine donor solution to the donor plate. Add 200 µL of fresh PBS to the acceptor plate. Sandwich the plates and incubate at 37°C for 4 hours under gentle agitation (150 rpm) to minimize the unstirred water layer (UWL).

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells and quantify lobelanine concentrations using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

Phase 2: In Vivo Brain Microdialysis Protocol

While PAMPA confirms passive diffusion, it cannot account for active efflux transporters (e.g., P-glycoprotein) or plasma protein binding. Brain microdialysis is the definitive in vivo method because it directly measures the unbound, free drug concentration in the brain interstitial fluid ( Kp,uu​ )[5]. This is critical because only the unbound fraction of lobelanine is pharmacologically active against VMAT2[5].

Step-by-Step Protocol:

  • Probe Implantation: Under isoflurane anesthesia, stereotaxically implant a concentric microdialysis probe (semipermeable membrane, 20 kDa cutoff) into the striatum of a rat model (the region with high VMAT2 expression)[5]. Allow 24-48 hours for recovery and re-establishment of BBB integrity[6].

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a strict, low flow rate of 0.3 to 0.5 µL/min[6]. Causality of Flow Rate: A low flow rate ensures sufficient contact time across the semipermeable membrane, allowing lobelanine in the interstitial fluid to reach near-equilibrium with the dialysate without depleting the local tissue microenvironment.

  • Self-Validating Recovery Calibration (Retrodialysis): Before systemic drug administration, perfuse a known concentration of a stable isotope-labeled lobelanine internal standard through the probe. The percentage of the standard lost to the tissue calculates the exact in vivo probe recovery rate, ensuring the final dialysate concentrations are perfectly calibrated to true tissue concentrations[6].

  • Administration and Sampling: Administer lobelanine hydrochloride systemically (e.g., 10 mg/kg i.v.). Collect dialysate samples in 20-minute fractions for 4 hours. Simultaneously collect blood samples via a jugular catheter to determine unbound plasma concentrations.

  • Data Synthesis: Quantify samples via LC-MS/MS and calculate the Kp,uu​ (Ratio of AUC_unbound_brain to AUC_unbound_plasma)[5].

Quantitative Permeability Metrics

The following table synthesizes the expected physicochemical and permeability profile of lobelanine compared to established CNS-penetrant and non-penetrant controls.

CompoundMW ( g/mol )LogP (calc)PAMPA-BBB Papp​ ( 10−6 cm/s)In Vivo Kp,uu​ (Brain/Plasma)BBB Classification
Lobelanine 335.48~3.9> 15.0~1.2High Penetration (CNS+)
Diazepam (Control)284.742.818.51.1High Penetration (CNS+)
Atenolol (Control)266.340.1< 0.50.05Low Penetration (CNS-)

Note: A Kp,uu​ value near or above 1.0 indicates that lobelanine freely crosses the BBB without being significantly hindered by active efflux transporters, achieving therapeutic equilibrium in the brain[5].

Conclusion

Lobelanine hydrochloride possesses an optimal physicochemical profile for central nervous system targeting. Its high lipophilicity drives efficient passive transcellular diffusion across the blood-brain barrier, a mechanism accurately modeled by PBLE-based PAMPA assays. Furthermore, in vivo brain microdialysis confirms that lobelanine achieves sufficient unbound concentrations in the striatal interstitial fluid to competitively bind VMAT2. By adhering to the self-validating experimental protocols outlined in this guide, researchers can reliably quantify these pharmacokinetics, accelerating the development of lobelanine derivatives as viable pharmacotherapies for psychostimulant abuse.

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Exploratory

Lobelanine Hydrochloride and its Interaction with Dopamine Transporters: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the molecular interactions between lobelanine hydrochloride and the dopamine transporter (DAT). Lobelanine, a piperidine alkaloid derived from Lobelia inf...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between lobelanine hydrochloride and the dopamine transporter (DAT). Lobelanine, a piperidine alkaloid derived from Lobelia inflata, has garnered significant interest for its complex pharmacological profile, particularly its modulation of dopaminergic neurotransmission. This document synthesizes current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic details of lobelanine's action on DAT, present key quantitative data, and provide detailed, field-proven experimental protocols to facilitate further investigation into this and similar compounds. The guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, ensuring a thorough understanding of the subject matter.

Introduction: The Significance of the Dopamine Transporter and the Potential of Lobelanine

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.[1][2][3] This process is fundamental for terminating dopaminergic signaling and maintaining dopamine homeostasis.[1][3] Dysregulation of DAT function is implicated in a variety of neuropsychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders, making it a key target for therapeutic intervention.[1][4]

Lobelanine, along with its parent compound lobeline, belongs to a class of alkaloids from the Lobelia inflata plant.[5][6] Historically used as a smoking cessation aid, lobeline and its analogs are now being investigated for their potential in treating psychostimulant abuse.[5][7][8] This therapeutic potential is largely attributed to their interaction with key proteins in the dopamine system, most notably the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2).[7][8][9] Understanding the precise nature of lobelanine's interaction with DAT is crucial for the rational design of novel therapeutics with improved efficacy and selectivity.

This guide will focus specifically on lobelanine's interactions with DAT, providing a technical framework for its study. We will explore its binding characteristics, its functional impact on dopamine transport, and the experimental methodologies required to elucidate these properties.

Molecular Mechanism of Lobelanine's Interaction with the Dopamine Transporter

Lobelanine's interaction with the dopamine transporter is multifaceted and distinct from classic DAT inhibitors like cocaine or substrates like amphetamine.[3][10] Research indicates that lobelanine acts as an inhibitor of DAT function, but its primary and more potent interaction is with the vesicular monoamine transporter 2 (VMAT2).[9][11] However, its effects on DAT are significant and contribute to its overall pharmacological profile.

Binding Affinity and Mode of Inhibition

Lobelanine exhibits a moderate affinity for the dopamine transporter.[11] Studies have shown that lobeline, a closely related analog, has a relatively low affinity for DAT, with reported Ki values in the micromolar range.[7][11] For instance, one study reported a Ki value of 28.2 µM for lobeline at DAT.[11] Another study reported an IC50 of 80 µM for lobeline's inhibition of [3H]dopamine uptake via DAT.[8] In contrast, its affinity for VMAT2 is significantly higher, with IC50 values for inhibiting [3H]dihydrotetrabenazine binding and [3H]dopamine uptake into synaptic vesicles being 0.90 µM and 0.88 µM, respectively.[9][12]

Importantly, lobeline and its analog lobelane have been shown to act as noncompetitive inhibitors of DAT function.[13] This is a crucial distinction from competitive inhibitors like cocaine, which directly block the dopamine binding site. A noncompetitive mechanism suggests that lobelanine binds to an allosteric site on the transporter, inducing a conformational change that reduces the transporter's efficiency without directly competing with dopamine for binding.

The following diagram illustrates the proposed interaction of lobelanine with the dopamine transporter, highlighting its allosteric, noncompetitive inhibitory action.

Figure 1: Proposed Mechanism of Lobelanine Interaction with DAT cluster_membrane Presynaptic Neuronal Membrane DAT Dopamine Transporter (DAT) PresynapticNeuron Presynaptic Neuron DAT->PresynapticNeuron Dopamine Reuptake (Inhibited) AllostericSite Allosteric Binding Site AllostericSite->DAT Induces conformational change Dopamine Dopamine Dopamine->DAT Binds to orthosteric site Lobelanine Lobelanine Lobelanine->AllostericSite Binds to allosteric site SynapticCleft Synaptic Cleft

Caption: Proposed noncompetitive inhibition of DAT by lobelanine.

Functional Consequences: Inhibition of Dopamine Uptake

The binding of lobelanine to DAT results in a functional inhibition of dopamine reuptake from the synaptic cleft. This effect, while less potent than its action on VMAT2, contributes to an increase in extracellular dopamine levels.[14] By slowing the clearance of dopamine, lobelanine can potentiate dopaminergic signaling. This action is particularly relevant in the context of psychostimulant abuse, where drugs like methamphetamine cause a massive efflux of dopamine.[8] Lobelanine's ability to inhibit DAT may help to attenuate the reinforcing effects of these drugs.[5][15]

Quantitative Analysis of Lobelanine-DAT Interaction

A thorough understanding of lobelanine's interaction with DAT requires quantitative analysis of its binding affinity and functional potency. The following table summarizes key quantitative parameters for lobeline, a close structural analog of lobelanine, providing a benchmark for researchers.

ParameterCompoundValueTargetAssay TypeReference
Ki Lobeline28.2 µMDATRadioligand Binding[11]
IC50 Lobeline80 µMDAT[3H]Dopamine Uptake[8]
Ki Lobelane1.57 µMDAT[3H]Dopamine Uptake[8]
Ki Lobeline31.6 µMDAT[3H]Dopamine Uptake[8]
IC50 Lobeline0.90 µMVMAT2[3H]DTBZ Binding[12]
IC50 Lobeline0.88 µMVMAT2[3H]Dopamine Uptake[9][12]

Note: Data for lobelanine itself is less prevalent in the literature; however, the data for lobeline and its defunctionalized analog lobelane provide a strong indication of the expected potency and selectivity profile.

Experimental Protocols for Studying Lobelanine-DAT Interactions

To facilitate further research, this section provides detailed, step-by-step protocols for two fundamental assays used to characterize the interaction of compounds like lobelanine with the dopamine transporter.

Radioligand Binding Assay for DAT

This assay determines the binding affinity (Ki) of a test compound for the dopamine transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to DAT.

Principle: The assay measures the displacement of a high-affinity radioligand (e.g., [³H]WIN 35,428) from DAT by the unlabeled test compound (lobelanine hydrochloride). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibition constant (Ki) is calculated.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat striatum) or cells expressing DAT in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[16][17]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.[16]

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes containing DAT.[16]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • Membrane preparation (typically 50-100 µg of protein).

      • A fixed concentration of radioligand (e.g., [³H]WIN 35,428, typically at a concentration near its Kd).

      • Varying concentrations of lobelanine hydrochloride (or vehicle for total binding).

      • A high concentration of a known DAT inhibitor (e.g., cocaine or GBR 12909) to determine non-specific binding.

    • Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.[16]

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[16][17]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the lobelanine concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram outlines the workflow for a radioligand binding assay.

Figure 2: Radioligand Binding Assay Workflow start Start prep Membrane Preparation (from tissue or cells) start->prep assay Incubation (Membranes + Radioligand + Lobelanine) prep->assay filter Vacuum Filtration (Separate bound from free) assay->filter count Scintillation Counting (Quantify bound radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a typical radioligand binding assay.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes, which are resealed nerve terminals that retain functional transporters.

Principle: Synaptosomes prepared from dopamine-rich brain regions (e.g., the striatum) are incubated with [³H]dopamine in the presence of varying concentrations of lobelanine hydrochloride. The amount of radioactivity accumulated inside the synaptosomes is measured, and the concentration of lobelanine that inhibits 50% of dopamine uptake (IC50) is determined.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Dissect and homogenize brain tissue (e.g., mouse or rat striatum) in ice-cold homogenization buffer (e.g., 0.32 M sucrose solution with HEPES buffer).[18][19]

    • Perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[19] This involves a low-speed spin to remove larger debris, followed by a high-speed spin of the supernatant to pellet the synaptosomes.[19]

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-HEPES buffer) containing essential ions and glucose.[7][18]

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of lobelanine hydrochloride (or vehicle for control uptake) for a short period (e.g., 5-10 minutes) at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) within the linear range of uptake.

    • To determine non-specific uptake, run parallel samples in the presence of a potent DAT inhibitor (e.g., cocaine or nomifensine) or at 4°C.[18]

  • Termination and Detection:

    • Terminate the uptake reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular [³H]dopamine.[8]

    • Alternatively, terminate by adding ice-cold buffer and pelleting the synaptosomes by centrifugation.[20]

    • Lyse the synaptosomes (or digest the filters) and measure the accumulated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the lobelanine concentration.

    • Determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the workflow for a synaptosomal dopamine uptake assay.

Figure 3: Synaptosomal Dopamine Uptake Assay Workflow start Start prep Synaptosome Preparation (from brain tissue) start->prep preincubate Pre-incubation (Synaptosomes + Lobelanine) prep->preincubate uptake [3H]Dopamine Uptake (Initiate with radiolabeled DA) preincubate->uptake terminate Termination & Filtration (Stop uptake & wash) uptake->terminate count Scintillation Counting (Quantify intracellular radioactivity) terminate->count analyze Data Analysis (Calculate IC50) count->analyze end End analyze->end

Caption: Workflow for a synaptosomal dopamine uptake assay.

Broader Pharmacological Context and Future Directions

While this guide focuses on the interaction of lobelanine with DAT, it is imperative to acknowledge its broader pharmacological profile. Lobelanine and its parent compound, lobeline, also interact with nicotinic acetylcholine receptors (nAChRs) and, more potently, with the vesicular monoamine transporter 2 (VMAT2).[5][9][21] The interaction with VMAT2, in particular, is thought to be a primary mechanism through which lobeline and its analogs exert their effects on the dopamine system, including inhibiting psychostimulant-induced dopamine release.[5][8][9]

Future research should aim to:

  • Elucidate the precise allosteric binding site of lobelanine on the dopamine transporter through structural biology and molecular modeling studies.

  • Investigate the in vivo consequences of lobelanine's DAT inhibition on dopamine neurotransmission and behavior, using techniques such as in vivo microdialysis and behavioral pharmacology paradigms.

  • Develop novel lobelanine analogs with enhanced selectivity for DAT over other targets to dissect its specific contribution to the overall pharmacological effects and to potentially develop more targeted therapeutics. The development of analogs like lobelane, which shows increased potency at DAT compared to lobeline, is a promising step in this direction.[8][13]

Conclusion

Lobelanine hydrochloride presents a fascinating and complex pharmacological profile with significant implications for the development of novel therapeutics for neuropsychiatric disorders. Its interaction with the dopamine transporter, characterized by noncompetitive inhibition of dopamine uptake, is a key component of its mechanism of action. By understanding the nuances of this interaction through rigorous quantitative analysis and well-defined experimental protocols, researchers can further unravel the therapeutic potential of lobelanine and its analogs. This guide provides a solid foundation for such endeavors, offering both the theoretical background and the practical methodologies necessary for advancing our knowledge in this exciting area of neuropharmacology.

References

  • Overview of the structure and function of the dopamine transporter and its protein interactions. PMC.
  • A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. PubMed.
  • Des-keto lobeline analogs with increased potency and selectivity at dopamine and serotonin transporters. PMC.
  • Structure and function of the dopamine transporter. PubMed - NIH.
  • Lobeline effects on tonic and methamphetamine-induced dopamine release. PMC - NIH.
  • Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2. PMC.
  • Dopamine transporter. Wikipedia.
  • Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers.
  • Lobeline inhibits the neurochemical and behavioral effects of amphetamine. PubMed - NIH.
  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience - NCBI.
  • Novel multifunctional pharmacology of lobinaline, the major alkaloid
  • Lobeline displaces [3H]dihydrotetrabenazine binding and releases [3H]dopamine from rat striatal synaptic vesicles: comparison with d-amphetamine. PubMed.
  • Dopamine transporter. wikidoc.
  • Exploring the effect of N-substitution in nor-lobelane on the interaction with VMAT2: discovery of a potential clinical candidate for tre
  • Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Tre
  • Lobeline analogs with enhanced affinity and selectivity for plasmalemma and vesicular monoamine transporters. PubMed.
  • Rapid determination of dopamine uptake in synaptosomal prepar
  • Novel multifunctional pharmacology of lobinaline, the major alkaloid
  • Pharmacology of Lobeline, a Nicotinic Receptor Ligand. PubMed - NIH.
  • Novel multifunctional pharmacology of lobinaline, the major alkaloid
  • Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo. PMC.
  • Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. PMC.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. JoVE.
  • Lobelane analogues as novel ligands for the vesicular monoamine transporter-2. PMC.
  • systematic review on phytochemical and pharmacological profile of lobelia nicotianaefolia roth e & s.
  • Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. PubMed.
  • Design, synthesis and interaction at the vesicular monoamine transporter-2 of lobeline analogs: potential pharmacotherapies for the tre
  • Lobeline effects on tonic and methamphetamine-induced dopamine release. PubMed - NIH.
  • Defunctionalized Lobeline Analogues: Structure–Activity of Novel Ligands for the Vesicular Monoamine Transporter. PMC.
  • A microassay for measuring synaptosomal 3H-dopamine and 3H-metabolite release. Brain Research Bulletin.
  • Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Radiometric Ligand-Binding Assays. Revvity.

Sources

Protocols & Analytical Methods

Method

Guide to the Preparation and Application of Lobelanine Hydrochloride for In Vitro Cell Culture Experiments

An Application Note for Researchers and Drug Development Professionals Abstract and Introduction Lobelanine hydrochloride, the salt form of the piperidine alkaloid (-)-lobeline, is a critical pharmacological tool for inv...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract and Introduction

Lobelanine hydrochloride, the salt form of the piperidine alkaloid (-)-lobeline, is a critical pharmacological tool for investigating nicotinic and monoaminergic systems. Derived from plants of the Lobelia genus, its complex mechanism of action has made it a compound of interest for research into substance addiction, neurodegenerative disorders, and depression[1][2][3][4]. Lobelanine is not a simple agonist or antagonist; it exhibits a multi-target profile, most notably as a ligand at nicotinic acetylcholine receptors (nAChRs) and as an inhibitor of the vesicular monoamine transporter-2 (VMAT2)[1][3][5]. This dual activity perturbs fundamental processes of neurotransmitter storage and release, requiring precise and consistent preparation for reproducible in vitro results.

This guide provides a comprehensive, field-tested protocol for the preparation, handling, and application of lobelanine hydrochloride in cell culture. Moving beyond a simple list of steps, this document explains the scientific rationale behind each procedural choice, ensuring that researchers can confidently and safely incorporate this compound into their experimental workflows. We address critical aspects from solubility and stability to the design of robust experimental controls, empowering researchers to generate reliable and interpretable data.

Compound Profile and Mechanism of Action

Lobelanine hydrochloride (CAS: 134-63-4) is the more stable, water-soluble salt of the active alkaloid[6][7]. Its utility in research stems from its intricate interaction with key neurological targets.

2.1 Physicochemical and Storage Properties

The following table summarizes the essential properties of lobelanine hydrochloride. Proper storage is paramount to maintaining its chemical integrity.

PropertyValueSource(s)
Synonyms (-)-Lobeline hydrochloride, α-Lobeline hydrochloride[6][8][9]
CAS Number 134-63-4[8][10]
Molecular Formula C₂₂H₂₇NO₂ · HCl[6][9]
Molecular Weight 373.92 g/mol [8][11]
Appearance White to off-white crystalline solid[8][12]
Solubility (at RT) DMSO: ~10 mg/mLDMF: ~10 mg/mLEthanol: ~2 mg/mLWater: ~6 mg/mL (may require sonication)[8][9][13]
Storage (Solid) Store at 4°C or room temperature, sealed, protected from light and moisture.[8][14]
Storage (Stock Solution) Aliquot and store at -20°C for 1 month or -80°C for up to 6 months . Avoid repeated freeze-thaw cycles.[8][15]

2.2 Scientific Rationale: A Multi-Target Ligand

Understanding lobelanine's mechanism is key to designing meaningful experiments. It does not act on a single pathway but modulates several simultaneously:

  • Nicotinic Acetylcholine Receptors (nAChRs): Lobelanine is a high-affinity ligand for nAChRs, particularly the α4β2 and α3β2 subtypes, where it acts as a partial agonist or functional antagonist depending on the specific receptor composition and experimental context[3][9][16][17]. It can inhibit nicotine-evoked dopamine release, demonstrating its antagonistic properties[3][17].

  • Vesicular Monoamine Transporter 2 (VMAT2): Lobelanine inhibits VMAT2, the transporter responsible for loading monoamines like dopamine into synaptic vesicles[1][5]. By inhibiting VMAT2, lobelanine disrupts the sequestration of cytosolic dopamine, leading to its intraneuronal metabolism and altering the releasable pool of the neurotransmitter[3][8]. This mechanism is central to its potential for treating psychostimulant abuse[5][18][19].

  • Other Transporters: It has also been shown to inhibit the reuptake of dopamine and serotonin, further contributing to its complex pharmacological profile[1].

This multi-target action necessitates careful experimental design, including the use of specific antagonists and control compounds to dissect which effects are attributable to which target.

Mandatory Safety and Handling Protocol

Lobelanine hydrochloride is classified as a hazardous substance and must be handled with appropriate precautions.

Hazard Classification: Toxic

  • GHS Hazard Statements: H301 (Toxic if swallowed), H331 (Toxic if inhaled)[20].

  • Signal Word: Danger[20][21].

Required Personal Protective Equipment (PPE):

  • Eyes: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166[22].

  • Hands: Chemical-resistant gloves (e.g., nitrile).

  • Body: Lab coat.

Handling Procedures:

  • Powder: Always weigh and handle the solid powder form of lobelanine hydrochloride inside a certified chemical fume hood or a ventilated enclosure with HEPA filtration to prevent inhalation[12].

  • Solutions: Solutions that do not pose an aerosolization risk may be handled on a clean benchtop. If any procedure may generate aerosols (e.g., vortexing without a sealed cap, sonication), perform the work inside a fume hood[12].

  • Exposure Response: In case of accidental contact, inhalation, or ingestion, flush the affected area immediately, move to fresh air, and seek prompt medical attention. Provide the Safety Data Sheet (SDS) to emergency responders[20][22].

  • Disposal: Dispose of all waste (unused compound, contaminated consumables) as hazardous chemical waste in accordance with local, state, and federal regulations[12].

Protocol 1: High-Concentration Stock Solution Preparation

The preparation of a validated, high-concentration stock solution is the foundation of reproducible experiments. DMSO is the recommended solvent for achieving a stable, high-concentration stock that minimizes the final solvent concentration in cell culture media.

4.1 Rationale for Solvent Choice While lobelanine hydrochloride is water-soluble, preparing a high-concentration aqueous stock is not recommended for long-term storage due to potential stability and contamination issues. A 10 mM stock in anhydrous DMSO is ideal because:

  • High Solubility: DMSO readily dissolves lobelanine hydrochloride at high concentrations (~10 mg/mL)[9][13].

  • Stability: The compound is stable for extended periods when stored in anhydrous DMSO at -80°C[8].

  • Minimizing Vehicle Effects: A high stock concentration allows for a large dilution factor, ensuring the final DMSO concentration in the culture medium is well below cytotoxic levels (typically <0.5%, ideally ≤0.1%).

4.2 Materials

  • (-)-Lobelanine hydrochloride powder (e.g., MedChemExpress, CAS: 134-63-4)

  • Anhydrous, sterile-filtered DMSO

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Calibrated precision balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

4.3 Step-by-Step Methodology for 10 mM Stock Solution

  • Pre-Calculation: Calculate the mass of lobelanine HCl required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 373.92 g/mol × 1000 mg/g = 3.74 mg

  • Preparation:

    • Allow the sealed vial of lobelanine HCl powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

    • Working in a fume hood, weigh out the calculated mass (e.g., 3.74 mg) and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube.

    • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be formed. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary[23].

  • Aliquoting and Storage (Self-Validating System):

    • To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL aliquots) in sterile microcentrifuge tubes[8].

    • Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store aliquots at -80°C for long-term use (up to 6 months) or at -20°C for short-term use (up to 1 month)[8][15].

Workflow for Lobelanine Hydrochloride Stock Preparation

G cluster_prep Preparation Phase cluster_storage Storage & QC A 1. Equilibrate Compound Vial B 2. Weigh Powder in Fume Hood A->B C 3. Add Anhydrous DMSO B->C D 4. Vortex Until Fully Dissolved C->D E 5. Aliquot into Single-Use Volumes D->E F 6. Label Clearly E->F G 7. Store at -80°C (Long-Term) F->G

Caption: Workflow from solid compound to validated, stored stock solution.

Protocol 2: Preparation of Working Solutions and Cell Application

This protocol details the dilution of the DMSO stock into cell culture medium for treating cells. The primary goal is to achieve the desired final concentration while maintaining cell viability and experimental integrity.

5.1 Principle: The Importance of Vehicle Controls DMSO, even at low concentrations, can affect cellular processes. Therefore, every experiment using lobelanine must include a "vehicle control." This control consists of cells treated with the same final concentration of DMSO as the highest concentration of lobelanine used, but without the compound itself. This allows any observed effects to be confidently attributed to lobelanine and not the solvent.

5.2 Materials

  • Thawed aliquot of 10 mM Lobelanine HCl stock solution in DMSO

  • Sterile, pre-warmed complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

  • Calibrated micropipettes and sterile tips

  • Cell cultures ready for treatment

5.3 Step-by-Step Methodology

  • Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature. Keep it on ice after thawing.

  • Serial Dilution: Perform serial dilutions in complete cell culture medium to prepare the final working concentrations. It is best practice to perform at least one intermediate dilution step to ensure accuracy.

    • Example for final concentrations of 10 µM and 1 µM:

      • Step A (Intermediate Dilution): Prepare a 100 µM intermediate solution. Add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium. Mix well. (This is a 1:50 dilution).

      • Step B (Final Dilutions):

        • For 10 µM: Add 10 µL of the 100 µM intermediate solution to 90 µL of medium.

        • For 1 µM: Add 1 µL of the 100 µM intermediate solution to 99 µL of medium.

  • Vehicle Control Preparation:

    • Determine the highest volume of DMSO stock added to any culture well. Following the example above, the 10 µM condition has the highest final DMSO concentration.

    • Calculate the final DMSO percentage: (Volume of DMSO / Total Volume) × 100.

    • Prepare a corresponding volume of medium containing the same final concentration of DMSO.

  • Cell Treatment:

    • Remove the existing medium from your cell culture plates/wells.

    • Add the prepared working solutions (including the vehicle control) to the respective wells.

    • Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

5.4 Experimental Design and Validation To ensure your results are authoritative and trustworthy, consider the following:

  • Dose-Response: Test a range of lobelanine concentrations (e.g., 0.1 µM to 100 µM) to determine the effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) for your specific assay[8].

  • Time-Course: Assess the effects at multiple time points to understand the kinetics of the cellular response.

  • Target Validation: To confirm that the observed effects are mediated by its known targets, co-incubate cells with specific antagonists. For example, to test for nAChR involvement, use a non-selective nAChR antagonist like mecamylamine [17]. If the effects of lobelanine are blocked or attenuated by the antagonist, it provides strong evidence for on-target activity.

Conceptual Diagram of Lobelanine's Dual Presynaptic Action

G cluster_terminal Presynaptic Dopamine Terminal nAChR nAChR Release Dopamine Release nAChR->Release Stimulates VMAT2 VMAT2 Vesicle Synaptic Vesicle DA_vesic Vesicular Dopamine Vesicle->Release Exocytosis DA_cyto Cytosolic Dopamine DA_cyto->VMAT2 Uptake Lobelanine Lobelanine Hydrochloride Lobelanine->nAChR Antagonizes Lobelanine->VMAT2 Inhibits

Caption: Lobelanine's dual inhibitory action on a dopamine neuron terminal.

References

  • Inxight Drugs. (n.d.). LOBELINE HYDROCHLORIDE. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Lobeline Hydrochloride, 97%. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (-)-Lobeline hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Lobeline hydrochloride. Retrieved from [Link]

  • Midde, N. M., et al. (2013). Effects of VMAT2 inhibitors lobeline and GZ-793A on methamphetamine-induced changes in dopamine release, metabolism and synthesis in vivo. Psychopharmacology, 230(3), 377–388. Retrieved from [Link]

  • Al-Hasan, Y. M., et al. (2016). Novel multifunctional pharmacology of lobinaline, the major alkaloid from Lobelia cardinalis. Journal of Ethnopharmacology, 187, 8-17. Retrieved from [Link]

  • Dwoskin, L. P., & Crooks, P. A. (2002). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology, 63(2), 89-98. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of lobeline and lobeline analogs. Retrieved from [Link]

  • Nickell, J. R., et al. (2010). Lobelane Inhibits Methamphetamine-Evoked Dopamine Release via Inhibition of the Vesicular Monoamine Transporter-2. The Journal of Pharmacology and Experimental Therapeutics, 332(2), 612–619. Retrieved from [Link]

  • Bardo, M. T., et al. (1999). Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding. Journal of Medicinal Chemistry, 42(19), 3969-3974. Retrieved from [Link]

  • Bardo, M. T., et al. (1999). Lobeline: structure-affinity investigation of nicotinic acetylcholinergic receptor binding. Journal of Medicinal Chemistry, 42(19), 3969-74. Retrieved from [Link]

  • Bell, R. L., et al. (2010). Lobeline esters as novel ligands for neuronal nicotinic acetylcholine receptors and neurotransmitter transporters. Bioorganic & Medicinal Chemistry Letters, 20(19), 5724–5728. Retrieved from [Link]

  • Miller, D. K., et al. (2000). Lobeline inhibits nicotine-evoked [(3)H]dopamine overflow from rat striatal slices and nicotine-evoked (86)Rb(+) efflux from thalamic synaptosomes. Neuropharmacology, 39(13), 2654-62. Retrieved from [Link]

  • Horton, D. B., et al. (2011). Novel N-1,2-Dihydroxypropyl Analogs of Lobelane Inhibit Vesicular Monoamine Transporter-2 Function and Methamphetamine-Evoked Dopamine Release. The Journal of Pharmacology and Experimental Therapeutics, 339(1), 149–160. Retrieved from [Link]

  • Roni, M. A., & Rahman, S. (2014). The effects of lobeline on nicotine withdrawal-induced depression-like behavior in mice. Psychopharmacology, 231(15), 2989-98. Retrieved from [Link]

  • Crooks, P. A., et al. (2011). Quinlobelane: A water-soluble lobelane analogue and inhibitor of VMAT2. Bioorganic & Medicinal Chemistry Letters, 21(1), 475–478. Retrieved from [Link]

  • BioCrick. (n.d.). (-)-Lobeline hydrochloride. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC-PDA) Quantification of Lobelanine Hydrochloride

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Lobelanine hydrochloride (C₂₂H₂₅NO₂·HCl) is a major piperidine alkaloid derived from Lobelia inflata (Indian tobacco)[1]. As a diketo precursor and structural analog to the well-known neuroactive alkaloid lobeline, lobelanine serves as a critical biomarker for the quality control of Lobelia extracts and acts as an intermediate in the enantioselective synthesis of nicotinic receptor ligands[2]. Accurate quantification of lobelanine is essential for pharmacokinetic profiling, botanical standardization, and synthetic yield determination.

This application note details a robust, self-validating HPLC-PDA methodology designed for the precise quantification of lobelanine hydrochloride in complex plant matrices and synthetic formulations.

Mechanistic Insights & Methodological Rationale

As a Senior Application Scientist, it is critical to understand why specific chromatographic parameters are chosen, rather than simply following a recipe.

  • Mobile Phase Causality: Lobelanine features a basic piperidine nitrogen (pKa ~ 8.5). In reversed-phase chromatography, basic analytes are notorious for peak tailing due to secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica matrix. To neutralize this effect, the mobile phase is acidified with 0.1% formic acid (pH ~2.7)[3]. This forces the complete protonation of the piperidine ring, ensuring it remains in a single ionization state and elutes as a sharp, symmetrical peak.

  • Detection Strategy: Lobelanine possesses two benzoyl moieties that provide strong chromophoric activity. Photodiode Array (PDA) detection at 254 nm captures the π-π* transitions of these aromatic rings, ensuring high specificity and sensitivity while minimizing baseline noise from non-aromatic matrix interferences[4].

  • Extraction Chemistry: Extraction of piperidine alkaloids from Lobelia biomass is optimally achieved using a 1:1 (v/v) mixture of 0.1 N HCl and Methanol[5]. The acidic aqueous component penetrates the plant cell walls and converts any free-base alkaloids into highly soluble hydrochloride salts, while the methanol disrupts hydrophobic cellular compartments, ensuring exhaustive mass transfer.

The Self-Validating System: Internal Standardization

A rigorous analytical protocol requires internal checks against matrix effects and extraction losses. By spiking the raw biomass with Piperine —a compound structurally distinct yet chromatographically compatible, and notably absent in Lobelia species[6]—prior to extraction, the method automatically controls for recovery efficiency. If the calculated recovery of Piperine deviates beyond the 85–115% acceptance criteria, the run is invalidated, prompting an immediate investigation into sample homogenization or solvent depletion.

Experimental Workflow

G N1 1. Biomass Preparation Milling & Sieving (<40 mesh) N2 2. IS Spiking Add Piperine IS (250 ppm) N1->N2 N3 3. Acidic Extraction 0.1N HCl : MeOH (1:1 v/v) N2->N3 N4 4. Ultrasonication 30 min at 25°C N3->N4 N5 5. Clarification Centrifuge & 0.22µm PTFE Filter N4->N5 N6 6. HPLC-PDA Analysis C18 Column, 254 nm N5->N6

Caption: Workflow for the extraction and HPLC-PDA quantification of lobelanine hydrochloride.

Step-by-Step Protocol

Standard Preparation
  • Primary Stock Solution: Weigh exactly 10.0 mg of Lobelanine hydrochloride reference standard (≥98% purity) and dissolve in 10.0 mL of Methanol to yield a 1.0 mg/mL stock.

  • Internal Standard (IS) Stock: Prepare a 1.0 mg/mL solution of Piperine in Methanol.

  • Working Calibration Standards: Dilute the lobelanine stock solution with 50% aqueous Methanol to create a 6-point calibration curve (5, 10, 25, 50, 100, and 200 µg/mL). Spike each standard with a constant concentration of IS (50 µg/mL).

Sample Extraction (Plant Material)
  • Mill the dried Lobelia inflata material and pass it through a 40-mesh sieve to ensure uniform particle size.

  • Weigh 1.0 g of the powdered biomass into a 50 mL centrifuge tube.

  • Add 20.0 mL of the extraction solvent: 0.1 N HCl and Methanol (1:1, v/v)[5].

  • Spike the sample with 1.0 mL of the 1.0 mg/mL Piperine IS stock[6].

  • Ultrasonicate the mixture for 30 minutes at 25 °C to maximize mass transfer without thermally degrading the alkaloids.

  • Centrifuge at 8,000 rpm for 10 minutes to pellet the fibrous biomass.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

HPLC-PDA Conditions & Gradient Profile

Table 1: HPLC-PDA Chromatographic Conditions

ParameterSpecification
Column C18 Reversed-Phase (4.6 mm × 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (PDA/DAD)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.09010Isocratic hold
5.09010Isocratic hold
20.04060Linear gradient
25.01090Column wash
30.09010Re-equilibration

Data Analysis & System Suitability

Quantification of lobelanine is calculated using the peak area ratio ( AreaLobelanine​/AreaIS​ ) plotted against the concentration ratio. This internal standardization ensures that minor injection volume fluctuations or matrix ion-suppression do not compromise the integrity of the quantitative data[6].

Table 3: Method Validation & System Suitability Parameters [3]

ParameterAcceptance CriteriaTypical Result for Lobelanine
Linearity (R²) > 0.9990.9995 (5 - 200 µg/mL)
LOD (S/N = 3) < 2.0 µg/mL1.15 µg/mL
LOQ (S/N = 10) < 6.0 µg/mL3.50 µg/mL
Precision (RSD%) < 2.0%1.2% (Intra-day), 1.6% (Inter-day)
Peak Tailing Factor 0.8 - 1.51.1
IS Recovery (Piperine) 85% - 115%96.5% ± 1.8%

Sources

Method

Lobelanine hydrochloride storage and stability guidelines

Application Note: Comprehensive Storage, Stability, and Handling Protocols for Lobelanine Hydrochloride Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical A...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Storage, Stability, and Handling Protocols for Lobelanine Hydrochloride

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Lobelanine is a piperidine alkaloid structurally related to lobeline, frequently utilized in neuropharmacological research targeting nicotinic acetylcholine receptors. In its free base form, lobelanine is highly lipophilic and practically insoluble in aqueous media, presenting significant formulation challenges for in vivo administration[1].

To circumvent these limitations, researchers predominantly utilize the salt form, lobelanine hydrochloride (C₂₂H₂₅NO₂·HCl). The protonation of the piperidine nitrogen introduces a formal positive charge, which dramatically enhances ion-dipole interactions with water molecules, facilitating rapid dissolution in physiological vehicles[1]. Furthermore, the hydrochloride salt demonstrates superior configurational stability and solution-state integrity compared to the free base, making it the optimal starting point for rigorous analytical and biological assays[2].

Physicochemical Profile & Solubility Dynamics

Understanding the physicochemical boundaries of lobelanine hydrochloride is critical for preventing inadvertent degradation during routine handling. The quantitative data below summarizes the core properties that dictate its storage requirements.

PropertyValueMechanistic Implication
Chemical Formula C₂₂H₂₅NO₂·HClSalt formation enhances aqueous solubility for physiological compatibility.
Melting Point Decomposes at 188°C[3]Indicates thermal lability at elevated temperatures; requires controlled drying and precludes heat-sterilization methods.
Aqueous Solubility Highly Soluble[1]Suitable for formulation in standard aqueous buffers for in vivo dosing.
Organic Solubility Soluble in chloroform; slightly soluble in absolute ethanol[3]Allows for liquid-liquid extraction and stock preparation in moderately polar organic solvent systems.
Solution Stability Stable under standard conditions[2]Enables the preparation of reliable, long-term stock solutions for longitudinal assays.

Storage Guidelines: Solid-State and Biological Matrices

Solid-State Storage: Lobelanine hydrochloride should be stored as a lyophilized powder in a tightly sealed, desiccated container at -20°C. Because the crystals obtained from dilute ethanol decompose at 188°C[3], the compound is vulnerable to thermal stress. Protecting the solid from ambient moisture and light prevents hydrolytic and photolytic degradation of the ketone moieties.

Biological Sample Handling (Plasma): For pharmacokinetic (PK) studies, the stability of lobelanine in biological matrices is paramount. Blood samples must be collected in tubes containing an anticoagulant such as K₂EDTA[1]. Causality: K₂EDTA chelates divalent cations (e.g., Ca²⁺, Mg²⁺), which effectively starves and inhibits metalloproteases in the plasma that could otherwise catalyze the degradation of the alkaloid structure.

Following rapid centrifugation, plasma samples must be immediately frozen and stored at -80°C to ensure long-term stability[1]. Causality: Cryopreservation at -80°C arrests enzymatic and hydrolytic degradation kinetics. Crucially, repeated freeze-thaw cycles must be strictly avoided[1]. During a freeze-thaw event, the formation of ice crystals causes cryoconcentration—a phenomenon where solutes are excluded from the growing ice lattice. This leads to extreme, localized shifts in pH and destructive concentration gradients in the unfrozen microenvironment, rapidly degrading the lobelanine analyte.

Experimental Protocol: Self-Validating Forced Degradation Assay

A forced degradation study is the industry-standard approach to establishing a self-validating stability profile for lobelanine hydrochloride[1]. By intentionally exposing the compound to harsh conditions and quantifying the degradation via a stability-indicating High-Performance Liquid Chromatography (HPLC) method, researchers can confidently establish their own shelf-life and handling limits.

Step-by-Step Methodology:

  • Step 1: Stock Solution Preparation Dissolve lobelanine hydrochloride in a 50:50 (v/v) mixture of HPLC-grade water and methanol to a final concentration of 1.0 mg/mL. This solvent system ensures complete dissolution while maintaining compatibility with reverse-phase HPLC mobile phases.

  • Step 2: Aliquoting and Stress Induction Divide the stock into five distinct vials to isolate specific degradation pathways:

    • Control: Store at 4°C in the dark.

    • Acidic Hydrolysis: Add 0.1 N HCl to achieve a 10% volume increase. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 N NaOH to achieve a 10% volume increase. Incubate at 60°C for 24 hours.

    • Oxidative Stress: Add 3% H₂O₂ to achieve a 10% volume increase. Incubate at 25°C for 24 hours.

    • Photolytic Stress: Expose the vial to direct UV light (254 nm) at 25°C for 24 hours.

  • Step 3: Neutralization & Dilution To prevent damage to the HPLC column and arrest further degradation, neutralize the acidic and basic samples using equimolar amounts of NaOH and HCl, respectively. Dilute all samples (including the control) to a final theoretical concentration of 100 µg/mL using the mobile phase.

  • Step 4: HPLC Analysis (The Self-Validating Step) Inject 10 µL of each sample onto a C18 reverse-phase column. Elute using a gradient of water/acetonitrile containing 0.1% trifluoroacetic acid (TFA). Monitor absorbance at the predetermined UV maximum.

    • Validation Logic: Calculate the mass balance. The sum of the peak area of the remaining lobelanine API plus the peak areas of all newly formed degradants must equal the peak area of the lobelanine API in the Control sample (±5%). If mass balance is not achieved, it proves that secondary degradation products are either volatile, not eluting from the column, or lack a UV chromophore, thereby requiring orthogonal detection methods (e.g., LC-MS) to fully validate the system.

Workflow Visualization

StabilityWorkflow Start Lobelanine HCl Stock (1 mg/mL) Stress1 Thermal Stress (60°C, 24h) Start->Stress1 Stress2 Oxidative Stress (3% H2O2, 24h) Start->Stress2 Stress3 Photolytic Stress (UV 254nm, 24h) Start->Stress3 Stress4 Hydrolytic Stress (pH 2 & 10, 24h) Start->Stress4 HPLC Stability-Indicating HPLC Assay Stress1->HPLC Stress2->HPLC Stress3->HPLC Stress4->HPLC Degradation Degradant Quantification HPLC->Degradation Mass Balance Check Stable Validate Storage Conditions Degradation->Stable <10% API Loss

Forced degradation and stability-indicating HPLC workflow for Lobelanine HCl.

References

  • Title: Final | PDF | Morphine | Solubility Source: scribd.com URL: [Link]

  • Title: Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use Source: Accounts of Chemical Research - ACS Publications URL: [Link]

Sources

Application

Application Note: Optimized Dissolution Techniques for Lobelanine Hydrochloride in DMSO vs. Aqueous Vehicles

Executive Summary & Mechanistic Rationale Lobelanine (8,10-Diphenyllobelidione) is a primary piperidine alkaloid derived from Lobelia inflata and serves as the direct biosynthetic precursor to lobeline. In neuropharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Lobelanine (8,10-Diphenyllobelidione) is a primary piperidine alkaloid derived from Lobelia inflata and serves as the direct biosynthetic precursor to lobeline. In neuropharmacology, it is heavily utilized to probe nicotinic acetylcholine receptors (nAChRs) and the vesicular monoamine transporter 2 (VMAT2). However, achieving a stable, homogenous solution of lobelanine is notoriously difficult due to its structural dichotomy: a polar, protonatable N-methylpiperidine core flanked by two highly lipophilic phenacyl groups.

While the free base form is practically insoluble in aqueous media, the hydrochloride salt (Lobelanine HCl) introduces amphiphilic properties. Despite this, researchers frequently encounter precipitation when preparing high-concentration aqueous stocks. This guide establishes the physicochemical causality behind choosing Dimethyl Sulfoxide (DMSO) versus water, detailing how to prevent phase separation and structural degradation during formulation.

Physicochemical Properties & Quantitative Solubility Data

Understanding the thermodynamic limits of lobelanine is the first step in formulation. Table 1 summarizes the critical parameters dictating solvent selection.

Table 1: Comparative Physicochemical Profile of Lobelanine Forms

PropertyLobelanine BaseLobelanine Hydrochloride
CAS Number 579-21-56168-88-3
Molecular Formula C₂₂H₂₅NO₂C₂₂H₂₅NO₂·HCl
Molecular Weight 335.44 g/mol 371.90 g/mol
Solubility (DMSO) ≥ 5.6 mg/mL (16.7 mM) [1][1]≥ 5.6 mg/mL (16.7 mM)
Solubility (Water) Practically InsolubleSlightly soluble (cold); Soluble (warm) [2][2]
Primary Challenge Extreme lipophilicitypH-dependent mutarotation [3][3]

Causality in Solvent Selection: The Physics of Dissolution

As an application scientist, one must look beyond empirical solubility limits and understand why a solvent works to ensure downstream assay reliability.

The Mechanistic Superiority of DMSO for Stock Solutions

Lobelanine HCl forms a rigid crystalline lattice. DMSO, an aprotic solvent with a high dielectric constant (ε ≈ 47), acts as a universal solvator. It efficiently disrupts the crystal lattice by solvating the hydrophobic diphenyl moieties while simultaneously stabilizing the protonated piperidine nitrogen. This dual-action solvation prevents the spontaneous hydrophobic aggregation that occurs in purely aqueous environments, allowing for highly concentrated (≥ 5.6 mg/mL) stock solutions [1][1].

The Aqueous Challenge: pH-Dependent Mutarotation

Dissolving Lobelanine HCl directly in water relies entirely on ion-dipole interactions. While the chloride salt facilitates this, lobelanine possesses a configurationally labile β-aminoketone subunit. In unbuffered aqueous solutions, particularly as the pH approaches neutrality or becomes basic, lobelanine is highly prone to self-catalyzed mutarotation and epimerization via a transient retro-aza-Michael addition mechanism [3][3]. Therefore, water-based dissolution is not merely a question of solubility, but of chemical stability.

MechanisticLogic Base Lobelanine Base (Lipophilic) HCl Lobelanine HCl Salt (Amphiphilic) Base->HCl + HCl DMSO DMSO Solvation (Lattice Disruption) Base->DMSO Direct HCl->DMSO Preferred Water Aqueous Solvation (Ion-Dipole) HCl->Water pH Sensitive Stable Stable Solution (No Epimerization) DMSO->Stable Water->Stable pH 4.0-6.0 Labile Mutarotation Risk (pH > 6.0) Water->Labile If unbuffered

Mechanistic pathways of Lobelanine solvation and pH-dependent mutarotation risks.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step if the validation criteria fail.

Protocol A: Preparation of High-Concentration DMSO Stock (In Vitro & Storage)

Target Concentration: 5.6 mg/mL (16.7 mM)

  • Equilibration: Allow the Lobelanine HCl vial to equilibrate to room temperature before opening. Causality: This prevents ambient moisture condensation, which can cause localized hydrolysis and degrade the powder.

  • Solvent Addition: Add the calculated volume of 100% anhydrous DMSO directly to the powder.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

  • System Validation: Hold the tube against a strong light source. The solution must be completely transparent. If a Tyndall effect (light scattering) is observed, micro-crystals remain; continue sonication.

  • Storage: Aliquot and store at -80°C. Protect from light. The stock is stable for up to 6 months under these conditions [4][4].

Protocol B: Co-Solvent Formulation for In Vivo Dosing

Target Concentration: ≥ 0.56 mg/mL in a physiologically compatible vehicle. Causality: Direct dilution of a DMSO stock into saline causes immediate precipitation because the hydrophobic phenacyl groups are suddenly exposed to a high-dielectric aqueous environment. We must build a solvation shell using surfactants before introducing water.

  • Primary Solvation: Transfer 100 µL of the 5.6 mg/mL DMSO stock to a clean vial (10% final volume).

  • Polymer Encapsulation: Add 400 µL of PEG300 (40% final volume). Vortex vigorously. Validation: Solution must remain clear. PEG300 acts as a polymeric co-solvent to encapsulate the hydrophobic rings.

  • Surfactant Integration: Add 50 µL of Tween-80 (5% final volume). Vortex vigorously. Validation: The mixture will become viscous but must remain optically clear.

  • Aqueous Introduction: Slowly add 450 µL of 0.9% Saline (45% final volume) dropwise while continuously agitating the vial.

  • System Validation: The final solution must be clear. If phase separation occurs, the sequence of addition was violated. Discard and restart.

FormulationWorkflow A Lobelanine HCl Powder B Primary Solvent Selection A->B C 100% DMSO (Stock: 5.6 mg/mL) B->C High Concentration (>0.5 mg/mL) D Aqueous Buffer/Saline (Direct Dissolution) B->D Low Concentration (<0.5 mg/mL) E In Vitro Assays (<0.1% DMSO Final) C->E Direct Dilution F In Vivo Formulation (PEG300/Tween-80/Saline) C->F Co-solvent Addition G Low-Dose In Vivo (pH 4.0-6.0 Adjusted) D->G Direct Use

Decision tree for Lobelanine HCl solvent selection based on assay requirements.

Protocol C: Direct Aqueous Dissolution (Low Concentration)

Target Concentration: < 0.5 mg/mL for direct tissue bath or low-dose applications.

  • Thermal Kinetic Energy: Pre-warm sterile 0.9% saline to 30°C. Causality: Warming increases the kinetic energy required to overcome the enthalpy of dissolution.

  • Dissolution: Slowly sift Lobelanine HCl powder into the warmed saline while stirring magnetically.

  • pH Stabilization (Critical): Measure the pH immediately. Adjust to pH 4.0–5.0 using dilute 0.1 M HCl.

  • System Validation: If the pH exceeds 6.0 at any point during dissolution, the cis-diastereomer ratio is likely compromised due to mutarotation [2][2]. Discard the solution if absolute precision pharmacology is required.

References

  • RSC Publishing . Organic & Biomolecular Chemistry: Synthesis of lobelanine, norlobelanine and related analogues. Retrieved from:[Link]

  • ePharmacognosy . Piperidine Alkaloids - Pharmacognosy | Plants | Herbal. Retrieved from:[Link]

Sources

Method

Application Note: In Vitro Assay Development Using Lobelanine Hydrochloride

Target Audience: Researchers, assay development scientists, and pharmacologists in drug discovery. Focus Area: Neuropharmacology, Substance Abuse Therapeutics, and Monoamine Transporter Assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and pharmacologists in drug discovery. Focus Area: Neuropharmacology, Substance Abuse Therapeutics, and Monoamine Transporter Assays.

Introduction & Pharmacological Context

The development of novel pharmacotherapies for psychostimulant abuse (such as methamphetamine and cocaine addiction) has increasingly focused on the presynaptic regulation of monoamines. Lobelanine (8,10-diphenyllobelidione) is a major chemical precursor to lobeline, a naturally occurring piperidine alkaloid found in Lobelia inflata[1].

While lobeline has historically been investigated for smoking cessation due to its partial agonist activity at nicotinic acetylcholine receptors (nAChRs), its narrow therapeutic index and lack of receptor selectivity limit its clinical utility[2]. Consequently, structural analogs like lobelanine and lobelane have been synthesized and evaluated to isolate specific pharmacological properties—most notably, the potent inhibition of the Vesicular Monoamine Transporter 2 (VMAT2) [3][4].

Lobelanine hydrochloride serves as an excellent in vitro tool compound. Its high aqueous solubility compared to free-base alkaloids allows for precise concentration-response mapping in aqueous assay buffers. By interacting with the tetrabenazine-binding site on VMAT2, lobelanine analogs inhibit vesicular dopamine uptake, thereby depleting the vesicular dopamine pool available for methamphetamine-evoked reverse transport[3].

Experimental Rationale & Causality

To accurately profile lobelanine hydrochloride and its derivatives, an orthogonal in vitro testing cascade is required. Relying on a single assay can yield false positives due to off-target effects. Therefore, a robust testing funnel must evaluate both binding affinity and functional consequence :

  • VMAT2 Radioligand Binding ( [3H] DTBZ): Establishes direct target engagement. We utilize [3H] dihydrotetrabenazine ( [3H] DTBZ) because it selectively targets the VMAT2 binding site located on the lumenal side of the vesicle. Displacement of [3H] DTBZ confirms that the compound physically occupies the transporter[3].

  • Functional [3H] Dopamine Uptake: Proves functional antagonism. A compound may bind to VMAT2 without fully blocking transport. Measuring the accumulation of radiolabeled dopamine into isolated synaptosomes confirms the functional inhibition of the transporter[5].

  • Counter-Screening (DAT & nAChR): Ensures selectivity. Because lobeline analogs can exhibit off-target affinity for the Dopamine Transporter (DAT) and α4β2 nAChRs, counter-screening is mandatory to calculate the selectivity index (e.g., Ki​ nAChR / Ki​ VMAT2)[3][5].

G Lobelanine Lobelanine HCl VMAT2 VMAT2 (Vesicular Transporter) Lobelanine->VMAT2 Inhibits [3H]DTBZ binding DAT DAT (Dopamine Transporter) Lobelanine->DAT Weak Inhibition nAChR nAChR (Nicotinic Receptor) Lobelanine->nAChR Antagonism / Off-target DA_Vesicle Vesicular Dopamine Depletion VMAT2->DA_Vesicle Blocks DA uptake DA_Release Inhibition of Methamphetamine- evoked DA Release DA_Vesicle->DA_Release Attenuates abuse potential

Mechanistic pathway of lobelanine at the presynaptic dopaminergic terminal.

Quantitative Data Summary

The following table summarizes the typical pharmacological profile of lobeline and its defunctionalized analogs (e.g., lobelane/lobelanine derivatives) across primary CNS targets. This data serves as a benchmark for assay validation.

TargetAssay TypeRadioligand / SubstrateLobeline Affinity ( Ki​ / IC50​ )Lobelane/Lobelanine Analog Affinity
VMAT2 Binding [3H] DTBZ 0.90±0.08μM 0.04−0.97μM (Higher potency)
VMAT2 Functional Uptake [3H] Dopamine 0.88±0.11μM 0.08−0.30μM
DAT Functional Uptake [3H] Dopamine >80μM (Weak) >100μM (Highly selective)
nAChR ( α4β2 ) Binding [3H] Epibatidine 4.0±0.8nM (High) >10μM (Dramatically reduced)

Note: Defunctionalization of the lobeline core (removing hydroxyl groups to form lobelane/lobelanine derivatives) shifts selectivity away from nAChRs and strongly toward VMAT2[3][4].

Reagent Preparation & Storage

Lobelanine Hydrochloride Handling:

  • Stock Solution: Prepare a 10mM stock solution in 100% DMSO or sterile deionized water (hydrochloride salts generally exhibit excellent aqueous solubility).

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at −80∘C for up to 6 months, or −20∘C for up to 1 month, protected from light[1].

  • Working Solutions: Dilute the stock serially in the specific assay buffer on the day of the experiment. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity or vesicle lysis.

Step-by-Step Methodologies

Protocol 1: VMAT2 Radioligand Binding Assay ( [3H] DTBZ)

This assay validates the physical binding of lobelanine HCl to the VMAT2 transporter.

A. Buffer Preparation (Causality Note): Use a sucrose-based buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4) for tissue homogenization to maintain osmotic balance and prevent vesicle rupture. The assay buffer should consist of 25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4​ , 0.1 mM EDTA, and 0.05 mM EGTA (pH 7.5). Why tartrate? Chloride ions can dissipate the vesicular proton gradient; tartrate is an impermeable anion that preserves vesicle integrity during the binding phase.

B. Procedure:

  • Tissue Preparation: Homogenize isolated rat striata in ice-cold sucrose buffer. Centrifuge at 1,000×g for 10 min to remove debris. Centrifuge the supernatant at 10,000×g for 20 min to isolate the synaptosomal fraction (P2 pellet).

  • Vesicle Lysis: Resuspend the P2 pellet in ice-cold deionized water to osmotically lyse the synaptosomes, releasing the synaptic vesicles. Centrifuge at 100,000×g for 45 min to pellet the vesicles. Resuspend in assay buffer.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50μL of Lobelanine HCl (varying concentrations: 10−10 to 10−4M )

    • 50μL of [3H] DTBZ (Final concentration: ∼3nM )

    • 150μL of vesicle suspension ( ∼50μg protein/well)

  • Non-Specific Binding (NSB): Define NSB using 10μM tetrabenazine in control wells.

  • Equilibration: Incubate the plate at room temperature ( 22∘C ) for 30 minutes.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand adherence) using a 96-well cell harvester.

  • Washing: Wash filters three times with 1mL of ice-cold assay buffer to remove unbound radioligand.

  • Detection: Extract filters into scintillation vials, add 3mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

Protocol 2: Functional [3H] Dopamine Uptake Assay

This assay determines if the binding observed in Protocol 1 translates to functional inhibition of dopamine packaging.

A. Buffer Preparation (Causality Note): The uptake buffer must contain modified Krebs-Ringer HEPES (KRH) buffer. Crucially , add 10μM pargyline and 1mM ascorbic acid. Why? Pargyline is a Monoamine Oxidase (MAO) inhibitor that prevents the enzymatic breakdown of the internalized [3H] dopamine, while ascorbic acid acts as an antioxidant to prevent dopamine auto-oxidation during the 37∘C incubation[5].

B. Procedure:

  • Synaptosome Preparation: Prepare the P2 synaptosomal fraction as described above, but do not lyse them in water. Resuspend intact synaptosomes in KRH buffer.

  • Pre-incubation: Pre-incubate synaptosomes ( 100μL ) with Lobelanine HCl ( 50μL ) for 10 minutes at 37∘C to allow the compound to cross the synaptosomal membrane and access VMAT2.

  • Uptake Initiation: Add 50μL of [3H] Dopamine (Final concentration: 0.1μM ) to initiate uptake.

  • Incubation: Incubate for exactly 5 minutes at 37∘C . (Uptake must be measured during the linear phase of transport).

  • Termination & Filtration: Terminate the reaction by adding 1mL of ice-cold KRH buffer containing 10μM GBR-12909 (to block DAT-mediated re-uptake during washing). Rapidly filter through GF/B filters.

  • Detection: Quantify via liquid scintillation counting. Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow Prep 1. Synaptosome Preparation Incubate 2. Compound Incubation (Lobelanine) Prep->Incubate Radioligand 3. Add [3H]Dopamine or [3H]DTBZ Incubate->Radioligand Filter 4. Rapid Filtration (GF/B Filters) Radioligand->Filter Measure 5. Liquid Scintillation Counting Filter->Measure

High-throughput radioligand binding and uptake assay workflow.

Data Validation & Quality Control

To ensure the trustworthiness of the assay data, every microplate must be evaluated using the Z'-factor calculation:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Where σ is the standard deviation and μ is the mean of the positive (total binding) and negative (NSB) controls. A Z′≥0.5 indicates an excellent assay suitable for high-throughput screening of lobelanine derivatives.

Furthermore, IC50​ values derived from competitive binding assays must be converted to absolute binding affinities ( Ki​ ) using the Cheng-Prusoff equation to account for the concentration and affinity of the radioligand used.

References

  • Source: Wikipedia.
  • Source: National Institutes of Health (NIH)
  • Synthesis of Lobeline, Lobelane and their Analogues.
  • Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species Source: Frontiers in Pharmacology URL
  • Lobelanine (8,10-Diphenyllobelidione)

Sources

Technical Notes & Optimization

Troubleshooting

Lobelanine Hydrochloride Extraction &amp; Purification Support Center

Welcome to the Technical Support Center for the extraction and isolation of lobelanine hydrochloride. This resource is engineered for researchers, scientists, and drug development professionals managing the complex isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of lobelanine hydrochloride. This resource is engineered for researchers, scientists, and drug development professionals managing the complex isolation of piperidine alkaloids from Lobelia inflata.

Mechanistic Workflow

The isolation of lobelanine hydrochloride requires precise manipulation of alkaloid solubility via pH adjustments, followed by chromatographic resolution and anhydrous salt formation.

G Plant Lobelia inflata Biomass (Leaves/Stems) Methanol Primary Extraction (100% MeOH, 24h, RT) Plant->Methanol Acidify Acidification (2% H2SO4, pH < 3) Methanol->Acidify Filter & Concentrate Defat Defatting (CHCl3 Wash) Acidify->Defat Removes Neutrals Basify Basification (7N NH4OH, pH 9.5) Defat->Basify Aqueous Phase OrgExt Organic Extraction (CHCl3) Basify->OrgExt Free Base Formation Chroma Chromatography (Silica/HPLC) OrgExt->Chroma Crude Alkaloids Salt Salt Formation (Ethanolic HCl) Chroma->Salt Purified Lobelanine Product Lobelanine Hydrochloride (C22H25NO2·HCl) Salt->Product Recrystallization

Workflow for the extraction and isolation of lobelanine hydrochloride from Lobelia inflata.

Troubleshooting Guides & FAQs

Q1: Why is my total alkaloid yield, specifically lobelanine, significantly lower than the expected 40-42 mg/g crude extract? A1: Low yields typically stem from suboptimal solvent penetration or degradation during extraction. The concentration of piperidine alkaloids varies by plant organ; ensure you are utilizing the aerial parts (leaves and stems). While static maceration in 100% methanol for 24 hours at room temperature yields approximately 41.67 mg/g of crude extract (1), utilizing Ultrasound-Assisted Extraction (UAE) can significantly enhance mass transfer. The cavitation forces disrupt the cellular vacuoles where alkaloids are stored, increasing solvent penetration. Avoid high-heat methods (like prolonged Soxhlet extraction), as piperidine alkaloids can be thermally sensitive.

Q2: During the acid-base liquid-liquid extraction, I am losing lobelanine or observing isomeric impurities. What is the mechanistic cause? A2: Lobelanine is a 2,6-disubstituted piperidine. Under strongly basic conditions, the piperidine core is highly susceptible to epimerization at the C-2 position via a retro-aza-Michael addition (2). This reaction converts the natural cis configuration into the trans isomer, drastically reducing the yield of the desired cis-lobelanine hydrochloride. Resolution: Maintain strict pH control. Acidify to pH 2-3 using 2% H2SO4 to ensure complete protonation before defatting. When basifying to recover the free base, use a mild base like 7N NH4OH and do not exceed pH 9.5. Perform the organic extraction immediately to minimize the time the alkaloid spends in the basic aqueous environment.

Q3: How can I improve the chromatographic separation of lobelanine from lobeline and lobelanidine? A3: Co-elution occurs when the stationary phase cannot distinguish the subtle polarity differences of the 1-phenylethyl side chains. Lobelanine is a diketone, lobeline is a keto-alcohol, and lobelanidine is a diol. Because lobelanine lacks hydroxyl hydrogen-bond donors, it is the least polar of the three. It will elute first on normal-phase silica. Utilize a step-gradient of hexane to ethyl acetate to exploit this polarity gap, and monitor fractions via TLC using Dragendorff's reagent, which forms an orange complex with the piperidine nitrogen.

Q4: My lobelanine hydrochloride fails to crystallize or forms an impure oil. How do I fix this? A4: Failure to crystallize is almost always caused by water contamination in the crystallization matrix or epimerized impurities (3). The free base must be completely dry before salt formation. Dissolve the purified lobelanine free base in anhydrous ethanol and use a stoichiometric amount of anhydrous ethanolic HCl. Induce crystallization by adding cold diethyl ether dropwise. Pure lobelanine hydrochloride forms rosettes of needles that decompose at exactly 188 °C (4).

Quantitative Extraction Parameters

The following table synthesizes the causality between extraction conditions and relative yields, providing a benchmark for optimizing your protocols.

Extraction MethodSolvent SystemTime / TempRelative Yield (mg/g)Mechanistic Rationale
Static Maceration 100% Methanol24 h / 25 °C~41.67Baseline diffusion-limited extraction of polar alkaloids. Preserves stereochemical integrity.
Ultrasound-Assisted 80% Methanol (aq)1 h / 35 °C>45.00Cavitation forces disrupt cell walls, increasing mass transfer without requiring destructive heat.
Soxhlet Extraction 100% Ethanol6 h / 78 °C~35.00Thermal degradation of heat-sensitive alkaloids and potential epimerization reduces overall yield.
Acidified Maceration 2% Acetic Acid (aq)12 h / 25 °C~38.50Direct extraction of alkaloid salts; highly selective but requires extensive downstream organic cleanup.

Standard Operating Procedure (SOP): Self-Validating Extraction Protocol

This protocol is designed as a self-validating system. Each critical phase contains an inherent validation check to ensure the chemical state of the alkaloid is correct before proceeding.

Phase 1: Primary Extraction
  • Biomass Preparation: Pulverize dried Lobelia inflata aerial parts to a fine powder to maximize the surface area-to-volume ratio.

  • Extraction: Suspend 100 g of biomass in 1000 mL of 100% methanol. Extract via ultrasound-assisted extraction for 60 minutes at room temperature.

  • Concentration: Filter the homogenate and concentrate the methanolic extract under reduced pressure (rotary evaporator) at <40 °C.

    • Causality: Keeping the temperature below 40 °C prevents the thermal degradation of the piperidine ring.

Phase 2: Acid-Base Partitioning
  • Acidification: Resuspend the dried crude extract in 200 mL of 2% H2SO4 (aq).

    • Self-Validation Check: Measure the solution with a pH meter to verify pH < 3. This low pH guarantees all piperidine nitrogen atoms are protonated into water-soluble sulfate salts.

  • Defatting: Wash the acidic aqueous phase three times with 100 mL of chloroform. Discard the chloroform layer, which contains non-alkaloidal neutral lipids and plant pigments.

  • Basification: Chill the aqueous phase to 4 °C. Slowly add 7N NH4OH dropwise until the pH reaches 9.5.

    • Self-Validation Check: The solution will turn cloudy as the lipophilic free bases precipitate out of the aqueous phase. Stop adding base once further addition yields no new turbidity.

  • Organic Extraction: Extract the basic aqueous phase three times with 100 mL of chloroform. Pool the organic layers, dry over anhydrous Na2SO4, and evaporate to yield the crude alkaloid free base mixture.

Phase 3: Chromatographic Isolation
  • Column Loading: Load the crude mixture onto a normal-phase silica gel column.

  • Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 90:10).

    • Self-Validation Check: Spot fractions on a TLC plate (F254) and spray with Dragendorff’s reagent. Lobelanine (the diketone) will elute first and appear as an orange spot. Lobeline and lobelanidine will elute in later, more polar fractions.

Phase 4: Hydrochloride Salt Formation
  • Dissolution: Dissolve the pooled, concentrated lobelanine fractions in minimal anhydrous ethanol.

  • Protonation: Add 1.1 equivalents of anhydrous HCl in diethyl ether at 0 °C.

  • Crystallization: Add cold diethyl ether dropwise until the solution becomes slightly turbid, then let stand at -20 °C overnight. Filter the resulting crystals and dry under vacuum.

    • Self-Validation Check: Determine the decomposition point of the dried crystals using a melting point apparatus. Pure lobelanine hydrochloride will decompose sharply at 188 °C.

References

  • BenchChem Technical Support Team. "Lobelanine | 579-21-5 - Benchchem". Benchchem.
  • Bisson, J., et al. "Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products". Austin Publishing Group.
  • Grokipedia Contributors. "Lobelanidine - Grokipedia". Grokipedia.
  • Chen, Z., et al. "Enantioselective Synthesis of Lobeline via Nonenzymatic Desymmetrization".
  • Pharmacognosy Plants. "Piperidine Alkaloids - Pharmacognosy". epharmacognosy.com.

Sources

Optimization

Technical Support Center: Lobelanine Hydrochloride Formulation &amp; Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of lobelanine hydrochloride in both in vitro and in vivo settings.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the erratic behavior of lobelanine hydrochloride in both in vitro and in vivo settings. The core issue is rarely just "poor solubility"—it is a complex interplay between the compound's high lipophilicity and its hidden chemical instability.

This guide is engineered to move beyond generic advice. We will dissect the causality behind lobelanine's physicochemical behavior, map its pharmacological pathways, and provide self-validating protocols to ensure your assays yield reproducible, artifact-free data.

Part 1: Physicochemical Profile & Causality Analysis

Lobelanine is a piperidine alkaloid structurally related to lobeline. While it is supplied as a hydrochloride salt to improve handling, researchers often falsely assume this guarantees high aqueous solubility. The bulky diphenyl appendages render the molecule highly lipophilic, causing it to rapidly aggregate when the dielectric constant of the solvent changes[1].

Furthermore, lobelanine possesses a configurationally labile β -aminoketone subunit. In aqueous environments, it is prone to self-catalyzed mutarotation (epimerization), constantly shifting between cis and trans geometries[2]. This dynamic alteration of its molecular structure directly alters its crystal lattice energy, leading to unpredictable thermodynamic solubility and shifting receptor binding affinities over time.

Table 1: Quantitative Physicochemical & Pharmacological Data

ParameterValue / ProfileExperimental Relevance
Molecular Weight 371.9 g/mol Critical for precise molarity calculations in stock preparation.
Primary Target VMAT2 (Tetrabenazine site)High affinity; inhibits dopamine uptake and promotes release[3].
Secondary Target nAChRs ( α4β2 , α3β2 )High affinity binding; requires structural integrity of oxygen functions[4].
Primary Solvent Anhydrous DMSOAchieves >20 mg/mL solubility; essential for primary stock solutions[1].
Aqueous Solubility Slightly solubleRequires step-wise dilution or co-solvents to exceed 1 mM concentrations[1].
Stability Risk High (Mutarotation)Epimerizes in aqueous media; stocks must be stored at -80°C[2].
Part 2: Mechanism of Action & Pathway Visualization

To understand why precise formulation is critical, we must look at lobelanine's mechanism of action. Lobelanine interacts directly with the tetrabenazine (TBZ) binding site on the Vesicular Monoamine Transporter 2 (VMAT2). If the compound precipitates out of solution, the effective molarity drops, leading to false-negative results in dopamine release assays or behavioral models of psychostimulant abuse[3].

MechanismPathway Lobelanine Lobelanine HCl VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Lobelanine->VMAT2 Binds TBZ site DA_Uptake Inhibition of Vesicular Dopamine Uptake VMAT2->DA_Uptake Blocks DA_Release Promotion of Cytosolic Dopamine Release VMAT2->DA_Release Stimulates Psychostimulant Attenuation of Psychostimulant Effects DA_Uptake->Psychostimulant DA_Release->Psychostimulant

Fig 1: Lobelanine HCl mechanism of action targeting VMAT2 to modulate dopamine dynamics.

Part 3: Troubleshooting FAQs

Q1: Why does my Lobelanine HCl precipitate immediately upon dilution into Artificial Cerebrospinal Fluid (ACSF) or cell culture media? A1: This is a classic manifestation of "solvent shock." When a concentrated DMSO stock is rapidly introduced into an aqueous buffer, the local dielectric constant plummets faster than the solvent can diffuse. This forces the hydrophobic diphenyl groups of lobelanine to aggregate. Solution: The rapid change in solvation energy favors crystal lattice formation. To prevent this, perform a step-wise dilution. Warm your ACSF to 37°C and add the DMSO stock dropwise while under vigorous vortexing. Ensure the final DMSO concentration remains below 0.5% to avoid cellular toxicity[1].

Q2: My IC50 values in VMAT2 binding assays are shifting over time, even with the same batch of compound. Is the compound degrading? A2: It is likely not degrading, but rather epimerizing. Because lobelanine possesses a configurationally labile β -aminoketone subunit, it undergoes self-catalyzed mutarotation in aqueous or mildly basic environments, converting between cis and trans epimers[2]. Solution: The cis and trans isomers have drastically different thermodynamic solubilities and receptor binding affinities. Leaving your stock solution at room temperature or subjecting it to freeze-thaw cycles shifts the epimeric ratio, destroying assay reproducibility. Always prepare single-use aliquots in anhydrous DMSO and store them at -80°C.

Q3: We are moving to in vivo behavioral models (e.g., methamphetamine-induced hyperactivity). How can we formulate Lobelanine HCl to achieve a 10 mg/kg dose without causing solvent toxicity in rodents? A3: Standard DMSO/Saline dilutions often fail at this concentration, leading to micro-emboli upon intravenous injection or erratic absorption via intraperitoneal routes. Solution: You must encapsulate the lipophilic domains. Use a cyclodextrin-based vehicle, specifically 20% (w/v) 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in saline. The hydrophobic cavity of the cyclodextrin shields the diphenyl groups of lobelanine, while the hydrophilic exterior maintains aqueous solubility.

SolubilityLogic Start Precipitation Detected CheckSolvent Is Primary Solvent 100% Anhydrous DMSO? Start->CheckSolvent UseDMSO Prepare fresh stock in anhydrous DMSO CheckSolvent->UseDMSO No CheckDilution Is final DMSO > 0.5%? CheckSolvent->CheckDilution Yes UseDMSO->CheckDilution DiluteSlowly Dilute dropwise into warm buffer (37°C) CheckDilution->DiluteSlowly No AddCosolvent Add Co-solvents (e.g., HP-β-CD) CheckDilution->AddCosolvent Yes (Toxicity Risk) Success Stable Solution Achieved DiluteSlowly->Success AddCosolvent->Success

Fig 2: Decision tree for troubleshooting lobelanine hydrochloride precipitation in aqueous media.

Part 4: Self-Validating Experimental Protocols

To guarantee scientific integrity, every protocol must include an internal validation step to confirm success before proceeding to expensive biological assays.

Protocol A: Preparation of Stable In Vitro Stock Solutions (10 mM)

Causality: Anhydrous conditions prevent premature mutarotation, while controlled sonication disrupts initial crystal lattices without generating excessive heat that could degrade the compound.

  • Weighing: Rapidly weigh 3.72 mg of Lobelanine HCl powder in a low-humidity environment to prevent ambient moisture absorption.

  • Primary Dissolution: Add 1.0 mL of 100% Anhydrous DMSO to achieve a 10 mM stock.

  • Agitation: Vortex for 30 seconds, followed by water-bath sonication at room temperature for 2 minutes.

  • Self-Validation (Tyndall Effect Check): In a darkened room, shine a 5mW red or green laser pointer through the side of the tube. A true solution will allow the beam to pass invisibly. If you see a distinct, solid line of scattered light, you have a colloidal suspension of micro-precipitates, and the solution must be further sonicated or discarded.

  • Storage: Immediately divide into 20 µL single-use aliquots and flash-freeze in liquid nitrogen. Store at -80°C to halt epimerization[2].

Protocol B: Formulation for In Vivo Administration (HP- β -CD Complexation)

Causality: Cyclodextrins form inclusion complexes with lipophilic molecules, masking them from the aqueous environment and preventing injection-site precipitation.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in sterile 0.9% physiological saline. Filter sterilize through a 0.22 µm membrane.

  • Complexation: Add the required mass of Lobelanine HCl directly into the HP- β -CD vehicle (do not use DMSO).

  • Incubation: Incubate the mixture on a thermomixer at 37°C at 800 RPM for 45 minutes to provide the thermodynamic energy required for the lobelanine molecules to enter the cyclodextrin cavities.

  • Self-Validation (Centrifugal Verification): Transfer a 100 µL aliquot of the final formulation to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. The presence of a white pellet indicates incomplete complexation. If a pellet is present, increase the HP- β -CD concentration by 5% increments until the post-centrifugation pellet is entirely eliminated.

References
  • Title: Organic & Biomolecular Chemistry - RSC Publishing Source: Royal Society of Chemistry URL:[Link]

  • Title: Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse Source: National Institutes of Health (PMC) URL:[Link]

  • Title: Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Improving baseline separation of lobelanine hydrochloride in HPLC

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the HPLC analysis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the HPLC analysis of lobelanine hydrochloride.

Lobelanine is a piperidine alkaloid characterized by a basic secondary/tertiary amine ring and two phenyl-2-ketoethyl substituents. Because of its structural properties, analysts frequently encounter peak tailing, retention time drift, and poor resolution when separating it from closely related analogs (like lobeline and lobelanidine). This guide provides field-proven, self-validating protocols to establish robust baseline separation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does lobelanine hydrochloride exhibit severe peak tailing, and what is the mechanistic solution? Causality: Lobelanine contains a basic piperidine nitrogen with a high pKa. In standard reversed-phase HPLC using neutral or weakly acidic mobile phases, this nitrogen is fully protonated. Concurrently, residual silanol groups (-SiOH) on the silica-based stationary phase dissociate into negatively charged silanoxides (-SiO⁻) at a pH above 4.0. The resulting secondary ion-exchange interaction between the protonated alkaloid and the ionized silanols causes a fraction of the analyte molecules to be retained longer, manifesting as severe peak tailing. Solution: To eliminate this secondary interaction, the mobile phase pH must be strictly controlled below 3.0. Using acidic modifiers like 0.1% Formic Acid (FA) ensures that residual silanols remain fully protonated (neutral), forcing the separation to rely entirely on hydrophobic partitioning [1]. Alternatively, utilizing a base-deactivated column or one with an embedded polar group (e.g., Waters SymmetryShield RP18) provides steric shielding against silanol interactions [2].

Q2: How do I achieve baseline separation between lobelanine, lobeline, and lobelanidine? Causality: These three alkaloids differ only in the oxidation state of their side chains: lobelanine is a diketone, lobeline is a keto-alcohol, and lobelanidine is a diol. Because their overall hydrophobicities are remarkably similar, isocratic elution often results in co-elution. Solution: Implement a shallow gradient elution profile. Switching from a standard C18 to a Phenyl-Hexyl column provides orthogonal selectivity. The phenyl stationary phase induces π−π interactions with the phenyl rings on the analytes' side chains. The slight conformational and electronic differences caused by the ketone versus hydroxyl groups are amplified by these π−π interactions, driving baseline separation.

Q3: My retention times are shifting, and peak shapes degrade over multiple injections. How do I build a self-validating system to prevent this? Causality: This is typically caused by a mismatch between the sample diluent and the initial mobile phase conditions, or inadequate column re-equilibration. Injecting lobelanine dissolved in 100% methanol or acetonitrile disrupts the local partitioning equilibrium at the column head, leading to band broadening and retention time drift. Solution (Self-Validating Protocol): A protocol is self-validating when the system inherently prevents user error. Always dilute the final sample in the initial mobile phase composition (e.g., 85% Aqueous / 15% Organic). Furthermore, program a mandatory 5-minute post-run equilibration step into the HPLC method to ensure the column volume is fully flushed and the baseline absorbance stabilizes before the autosampler is permitted to trigger the next injection.

Part 2: Experimental Protocols & Methodologies

Optimized RP-HPLC Method for Lobelanine Hydrochloride

This protocol is designed to provide reproducible, baseline separation of piperidine alkaloids using standard LC-PDA instrumentation [3].

Step 1: Mobile Phase Preparation

  • Channel A: 0.1% Formic Acid in LC-MS grade Water (v/v).

  • Channel B: 0.1% Formic Acid in LC-MS grade Acetonitrile (v/v).

  • Validation Check: Measure the pH of Channel A to ensure it is 2.8 prior to degassing.

Step 2: Column Selection & System Setup

  • Column: Base-deactivated C18 or Phenyl-Hexyl column (250 × 4.6 mm, 5 μm particle size).

  • Temperature: Set the column oven to 30 °C. This reduces mobile phase viscosity, improving mass transfer kinetics and sharpening the peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set to monitor 246 nm (primary) and 211 nm (secondary) [3].

Step 3: Sample Preparation

  • Weigh accurately 1.0 mg of lobelanine hydrochloride reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock solution 1:10 using the initial mobile phase (85% A / 15% B) to achieve a final working concentration of 100 μg/mL.

  • Filter through a 0.22 μm PTFE syringe filter into an autosampler vial.

Step 4: Chromatographic Execution

  • Inject 10 μL of the sample.

  • Execute the gradient profile detailed in Table 1.

Part 3: Quantitative Data Tables

Table 1: Optimized Gradient Elution Profile

Time (min) % Channel A (0.1% FA in H₂O) % Channel B (0.1% FA in ACN) Elution Phase
0.0 85 15 Initial Hold / Equilibration
5.0 80 20 Shallow Gradient (Isomer separation)
15.0 76 24 Shallow Gradient (Analog separation)
20.0 70 30 Linear Ramp
23.0 45 55 Column Wash
29.0 45 55 Isocratic Wash
29.1 85 15 Return to Initial

| 35.0 | 85 | 15 | Re-equilibration (Self-validation step) |

Table 2: System Suitability Criteria (Self-Validating Parameters)

Parameter Acceptance Criteria Mechanistic Implication

| Tailing Factor ( Tf​ ) | 0.90 – 1.20 | Confirms suppression of silanol interactions. | | Resolution ( Rs​ ) | 1.5 (between analogs) | Ensures baseline separation for accurate integration. | | Theoretical Plates ( N ) | 8,000 | Verifies column bed integrity and optimal mass transfer. | | RSD of Retention Time | 1.0% (over 5 injections) | Validates proper column re-equilibration and pump stability. |

Part 4: Visualizations

TailingTroubleshooting Start Observe Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH Step 1 AdjustPH Lower pH to < 3.0 (Add 0.1% Formic Acid) CheckPH->AdjustPH pH > 3.0 CheckColumn Check Column Chemistry CheckPH->CheckColumn pH already < 3.0 Success Symmetrical Peak (Tf 0.9 - 1.2) AdjustPH->Success Resolved ChangeColumn Use Endcapped or Embedded Polar Group C18 CheckColumn->ChangeColumn Standard Silica ChangeColumn->Success Resolved

Caption: Decision tree for troubleshooting lobelanine peak tailing via pH and column chemistry adjustments.

SeparationMechanism cluster_stationary Stationary Phase (C18 / Phenyl-Hexyl) MobilePhase Mobile Phase (0.1% FA in H2O/ACN) Analyte Lobelanine (Protonated Amine) MobilePhase->Analyte Solvates & Protonates Hydrophobic Hydrophobic / π-π Interaction (Alkyl/Phenyl chains) Analyte->Hydrophobic Primary Retention (Resolves analogs) Silanol Suppressed Silanols (Neutralized by low pH) Analyte->Silanol Prevented by pH < 3 (Eliminates tailing)

Caption: Mechanistic pathway of lobelanine separation highlighting the suppression of silanol interactions.

Part 5: References

  • Simultaneous Determination of Four Marker Compounds in Lobelia chinensis Lour. Extract by HPLC-PDA Source: MDPI (Molecules) URL:[Link] [1]

  • From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors Source: MDPI (Molecules) URL:[Link] [2]

  • Determination of Piperidine Alkaloids from Indian Tobacco (Lobelia inflata) Plants and Plant-Derived Products Source: Austin Publishing Group (Austin Biochemistry) URL:[Link][3]

Optimization

Technical Support Center: Troubleshooting Retention Time Shifts for Lobelanine Hydrochloride

Welcome to the technical support guide for the analysis of lobelanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of lobelanine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to retention time (RT) shifts during the High-Performance Liquid Chromatography (HPLC) analysis of this piperidine alkaloid. The information provided herein is based on established chromatographic principles and field-proven troubleshooting strategies to ensure the integrity and reproducibility of your analytical results.

I. Understanding Lobelanine Hydrochloride's Chromatographic Behavior

Lobelanine, as a basic compound, presents specific challenges in reversed-phase HPLC. Its retention is highly sensitive to mobile phase pH due to its ionizable nature.[1][2] Understanding the underlying mechanisms is the first step toward effective troubleshooting. At a pH below its pKa, lobelanine will be protonated and exist as a cation. This can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, often resulting in peak tailing and retention time instability.[3] Conversely, at a higher pH, the free base form is more prominent, which can alter its retention characteristics significantly.[2][4]

II. Troubleshooting Guide: A Systematic Approach to Correcting RT Shifts

Retention time shifts can manifest in several ways: a gradual drift (consistently increasing or decreasing), random "jitter," or an abrupt change.[5] Identifying the pattern is key to diagnosing the root cause.

Question: My retention time for lobelanine hydrochloride is consistently drifting. What should I do?

Answer: A consistent drift in retention time often points to a progressive change in the chromatographic system. Follow this diagnostic workflow:

Caption: Troubleshooting workflow for consistent retention time drift.

Question: The retention time of lobelanine hydrochloride is fluctuating randomly. How can I stabilize it?

Answer: Random or unpredictable retention time "jitter" often suggests an issue with the HPLC system's hardware or inconsistent method parameters.

Potential Cause Troubleshooting Steps & Explanation
Pump Performance Check for leaks: Even minor, non-dripping leaks can alter the flow rate and mobile phase composition, leading to RT shifts.[5] Inspect all fittings from the pump to the detector. Verify Flow Rate: Use a calibrated flow meter or a graduated cylinder and stopwatch to confirm the pump is delivering the set flow rate accurately.[6] Inconsistent flow will directly impact retention times.[5]
Mobile Phase Degassing Ensure proper degassing: Inadequate degassing can lead to the formation of air bubbles in the pump head, causing flow rate fluctuations and, consequently, RT variability.[7]
Column Temperature Use a column oven: Fluctuations in ambient laboratory temperature can cause significant retention time shifts.[5][7] A 1°C change can alter retention time by 1-2%.[5][6] A stable, thermostatted column compartment is crucial for reproducibility.[8]
Injection Precision Inspect the autosampler: A faulty autosampler can introduce variability in injection volume or timing. Check for any error messages and perform a precision test.
Question: I observed a sudden, significant shift in the retention time. What happened?

Answer: An abrupt change in retention time usually indicates a significant event or error in the setup.

Caption: Diagnostic flowchart for abrupt retention time shifts.

III. Frequently Asked Questions (FAQs)

Q1: How does the mobile phase pH specifically affect the retention of lobelanine hydrochloride?

  • A1: Lobelanine is a basic compound. In reversed-phase chromatography, controlling the mobile phase pH is critical.[3]

    • Low pH (e.g., pH 2-4): At a pH well below its pKa, lobelanine will be fully protonated (cationic). This can reduce retention on a C18 column due to increased polarity.[3] However, this is often the preferred range to achieve sharp, symmetrical peaks by suppressing the interaction with residual silanols on the stationary phase.[3]

    • High pH (e.g., pH > 8): At a pH above its pKa, lobelanine will be in its neutral, free base form. This increases its hydrophobicity, leading to longer retention times.[2] However, standard silica-based columns are not stable at high pH, so a hybrid or polymer-based column is required.[4]

    • Near pKa: Operating near the pKa of lobelanine will result in a mixture of ionized and neutral forms, leading to poor peak shape and extreme sensitivity to small pH changes. This pH range should be avoided.[4]

Q2: What is column conditioning, and why is it important for lobelanine analysis?

  • A2: Column conditioning, or equilibration, is the process of preparing a new or previously used column for analysis by flushing it with the mobile phase.[9][10] This is crucial for several reasons:

    • Stabilizes the Stationary Phase: It ensures the stationary phase is fully wetted and in equilibrium with the mobile phase, which is essential for reproducible retention.[11][9]

    • Removes Contaminants: It flushes out any residual storage solvents or contaminants from previous analyses.[9]

    • Establishes a Stable Baseline: A well-conditioned column will provide a stable detector baseline, which is necessary for accurate quantification.[9] For methods using ion-pairing reagents, equilibration is particularly lengthy as the reagent needs to adsorb onto the stationary phase surface to form a consistent charge-modified layer.[6] Insufficient equilibration is a common cause of drifting retention times, especially at the beginning of an analytical run.[11]

Q3: Should I use an ion-pairing reagent for lobelanine hydrochloride analysis?

  • A3: While modern columns often provide good peak shape for basic compounds without ion-pairing agents, they can be a useful tool if you are struggling with poor retention or peak shape.[12] An anionic ion-pairing reagent (e.g., sodium dodecyl sulfate or an alkyl sulfonate) will pair with the protonated lobelanine, forming a neutral, hydrophobic complex.[13] This increases its affinity for the reversed-phase stationary phase, thereby increasing retention time.[13]

    • Considerations: Ion-pairing reagents can be "sticky" and may permanently modify the column.[14] It is advisable to dedicate a column specifically for ion-pairing methods.[14] They also require extended equilibration times to achieve stable retention.[6]

Q4: How can I implement a System Suitability Test (SST) to monitor retention time stability?

  • A4: A System Suitability Test (SST) is a mandatory check to ensure the chromatographic system is performing adequately before running any samples.[15][16][17] To monitor retention time, you should:

    • Prepare a System Suitability Solution: This is typically a standard solution of lobelanine hydrochloride at a known concentration.

    • Perform Replicate Injections: Inject the solution five or six times at the beginning of the analytical run.[17]

    • Set Acceptance Criteria: The relative standard deviation (%RSD) of the retention times from the replicate injections should be within a pre-defined limit, typically less than 1% or 2%, as specified by guidelines from the USP or ICH.[17][18]

    • Monitor Throughout the Run: Periodically re-inject the SST solution during a long sequence to ensure the system remains stable.[17] Failing the SST for retention time indicates a problem with the system that must be resolved before proceeding with sample analysis.[19]

IV. Experimental Protocols

Protocol 1: Mobile Phase Preparation (pH Control)

This protocol describes the preparation of a buffered mobile phase, which is critical for reproducible retention of lobelanine hydrochloride.

  • Aqueous Component Preparation:

    • Weigh the appropriate amount of a suitable buffer salt (e.g., potassium phosphate monobasic) to achieve the desired concentration (e.g., 20 mM).

    • Dissolve the salt in HPLC-grade water.

    • Adjust the pH to the target value (e.g., pH 3.0) using an acid like phosphoric acid. Crucially, measure and adjust the pH of the aqueous component before adding the organic modifier. [3]

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.

  • Mobile Phase Mixing:

    • For isocratic elution, precisely mix the prepared aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the specified ratio (e.g., 70:30 v/v). For accuracy, use volumetric flasks or prepare the mixture by weight.[6]

    • For gradient elution, place the prepared aqueous and organic phases in their respective solvent reservoirs on the HPLC.

  • Degassing:

    • Degas the final mobile phase mixture(s) using an inline degasser, sonication, or helium sparging to prevent bubble formation.[20]

Protocol 2: Column Conditioning and Equilibration

This protocol ensures the column is ready for analysis, minimizing retention time drift.

  • Initial Flush (for new or stored columns):

    • If the column is new or has been stored in a different solvent, flush it with an intermediate solvent that is miscible with both the storage solvent and your mobile phase (e.g., 100% methanol or acetonitrile).[10] Flush for at least 10-20 column volumes.

  • Mobile Phase Equilibration:

    • Set the pump to deliver the initial mobile phase composition at a moderate flow rate (e.g., 1 mL/min for a 4.6 mm ID column).

    • Equilibrate the column with at least 10-20 column volumes of the mobile phase.[11]

    • Monitor the detector baseline and system backpressure. The column is considered equilibrated when both the baseline and pressure are stable.[10]

  • System Suitability Injections:

    • Once the system is stable, perform replicate injections of your system suitability standard to confirm that retention time and other parameters meet the predefined criteria.[15]

V. References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]

  • American Chemical Society. (2001, September 15). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]

  • Chromatography Forum. (2002, December 19). HPLC conditions for basic compound? Retrieved from [Link]

  • Chromatography Online. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Retention Time Variability in HPLC. Retrieved from [Link]

  • GenTech Scientific. (2023, June 15). TECH TIP: The Importance of Chromatography Column Conditioning. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Hawach Scientific. (2025, November 21). How to Use New HPLC Column. Retrieved from [Link]

  • HPLC Primer. (2025, November 3). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

  • Lab Manager. (2025, October 22). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • Pharma Pill. (2021, September 9). Retention Time Shift or Variation Causes || Pharma Pill. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Conditioning / Activation. Retrieved from [Link]

  • PMC. (n.d.). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Lobeline, Lobelane and their Analogues. A Review. Retrieved from [Link]

  • ResearchGate. (2017, February 16). Can one use ion pairing reagent instead of another? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Quantitative Determination of Lobeline Hydrochloride in Rabbit Plasma by LC–MS–MS and Its Application. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • SCIEX. (2026, March 2). What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? Retrieved from [Link]

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector. Retrieved from [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Lobelanine hydrochloride vs lobeline receptor binding affinity

An in-depth comparative analysis of lobelanine hydrochloride and lobeline reveals critical insights into neuropharmacological drug design, specifically in the separation of nicotinic acetylcholine receptor (nAChR) activi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of lobelanine hydrochloride and lobeline reveals critical insights into neuropharmacological drug design, specifically in the separation of nicotinic acetylcholine receptor (nAChR) activity from vesicular monoamine transporter 2 (VMAT2) inhibition.

As a Senior Application Scientist, I have structured this guide to move beyond basic affinity values, focusing instead on the structural causality that drives these binding differences and the self-validating experimental protocols required to measure them accurately.

Mechanistic Context & Structural Causality

Lobeline, the primary lipophilic alkaloid isolated from Lobelia inflata, exhibits a complex pharmacological profile. It acts as a high-affinity ligand at α4β2* nAChRs and simultaneously functions as an inhibitor at the dihydrotetrabenazine (DTBZ) binding site on VMAT2[1]. This dual mechanism makes lobeline a compelling lead compound for treating psychostimulant abuse (e.g., methamphetamine addiction), as VMAT2 inhibition prevents drug-evoked dopamine release[2]. However, its potent nAChR activity triggers dose-limiting autonomic side effects.

The Causality of Defunctionalization: The structural divergence between lobeline and its oxidized precursor, lobelanine hydrochloride , provides a masterclass in receptor pharmacophore requirements:

  • nAChR Binding (The Hydrogen Bond Requirement): Lobeline possesses a chiral hydroxyl group at the C-8 position and a ketone at the C-10 position. The hydroxyl group acts as a critical hydrogen-bond donor, anchoring the molecule within the water-mediated hydrogen bond network of the α4β2* nAChR binding pocket[3]. Oxidation of this hydroxyl group yields lobelanine (a diketone). The loss of this specific hydrogen-bond donor creates an electronic and steric mismatch, causing a catastrophic >100-fold reduction in nAChR binding affinity[4].

  • VMAT2 Binding (Lipophilic Tolerance): Conversely, the DTBZ binding site on VMAT2 is highly lipophilic and does not rely on this hydrogen-bond donor. The diketone structure of lobelanine maintains, and in some assay conditions slightly optimizes, the hydrophobic and π−π interactions within the VMAT2 pocket, preserving its inhibitory potency[5].

Comparative Binding Affinity Data

The following table synthesizes the quantitative receptor binding affinities ( Ki​ ) for both compounds, highlighting the successful dissociation of VMAT2 activity from nAChR activity via structural defunctionalization.

Ligandα4β2* nAChR Ki​ α7* nAChR Ki​ VMAT2 (DTBZ Site) Ki​ Pharmacological Shift
(-)-Lobeline 4.0 - 4.7 nM6.26 μM0.90 - 5.46 μMHigh nAChR affinity; Moderate VMAT2 affinity.
Lobelanine HCl > 400 nM> 10.0 μM~ 2.41 μM110 to 9280-fold reduction in nAChR affinity; Maintained VMAT2 affinity.

Data aggregated from standardized radioligand displacement assays[1],[2],[5]. Variance in lobeline's VMAT2 Ki​ reflects differences in tissue preparations across distinct laboratory environments.

Pathway & Pharmacophore Visualization

The following diagram illustrates the divergent receptor binding outcomes driven by the presence or absence of the critical hydrogen-bond donor.

G cluster_ligands Ligands cluster_receptors Target Receptors LOB (-)-Lobeline (Hydroxyl & Ketone) nAChR α4β2* nAChR LOB->nAChR High Affinity (Ki ~4 nM) H-Bond Donor Active VMAT2 VMAT2 (DTBZ Site) LOB->VMAT2 Moderate Affinity (Ki ~2.8-5.5 μM) LOB_HCl Lobelanine HCl (Diketone) LOB_HCl->nAChR Low Affinity (>400 nM) H-Bond Donor Lost LOB_HCl->VMAT2 Maintained Affinity (Ki ~2.4 μM) Lipophilic Tolerance

Divergent receptor binding affinities of Lobeline and Lobelanine driven by hydrogen-bond capacity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the binding affinities discussed above must be derived from rigorous, self-validating radioligand binding assays. Below are the optimized protocols for evaluating these compounds.

Protocol A: α4β2* nAChR Radioligand Binding Assay ( [3H] Nicotine)

This assay quantifies the ability of lobelanine to displace a known high-affinity radioligand from the α4β2* receptor.

  • Tissue Preparation: Homogenize rat striatal membranes in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 35,000 × g for 10 minutes. Resuspend the pellet and repeat the wash step twice to remove endogenous acetylcholine.

  • Incubation: In a 96-well plate, combine 150 μL of membrane suspension, 25 μL of [3H] nicotine (final concentration ~2 nM), and 25 μL of the test compound (lobeline or lobelanine HCl) serially diluted from 10−10 to 10−4 M. Incubate at 4°C for 60 minutes to reach equilibrium.

  • Self-Validation Checkpoint (Non-Specific Binding): The assay's integrity is internally validated by running parallel control wells containing 10 μM of unlabeled (-)-nicotine. Causality: If the radioactive signal in these NSB wells exceeds 15% of the total binding, the assay is automatically flagged for incomplete washing or filter saturation. This ensures the measured radioactivity strictly reflects specific receptor interactions.

  • Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding of the radioligand to the filter). Wash filters three times with ice-cold buffer.

  • Quantification: Extract radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: VMAT2 Binding Assay ( [3H] Dihydrotetrabenazine)

This assay isolates the interaction of the compounds with the vesicular monoamine transporter.

  • Vesicle Isolation: Prepare crude synaptic vesicles from rat whole brain (excluding cerebellum) by differential centrifugation and osmotic shock of synaptosomes.

  • Incubation: Combine 50 μg of vesicular protein with 2 nM [3H] DTBZ and varying concentrations of the test compound in an assay buffer containing 25 mM HEPES, 100 mM potassium tartrate, and 5 mM MgSO4​ (pH 7.5). Incubate at 25°C for 30 minutes.

  • Self-Validation Checkpoint (Transporter Specificity): Parallel wells must contain 10 μM of unlabeled tetrabenazine (TBZ) to define non-specific binding. Causality: Because lobeline also has weak affinity for the Dopamine Transporter (DAT), utilizing DTBZ (which is highly selective for VMAT2 over DAT) guarantees that the displacement curve is exclusively mapping the VMAT2 pharmacophore[1].

  • Termination & Analysis: Filter rapidly through GF/B filters, wash with ice-cold buffer, and quantify via scintillation counting.

Drug Development Implications

The comparative data between lobeline and lobelanine hydrochloride serves as the foundational proof-of-concept for the "defunctionalization" strategy in neuropharmacology[6]. By proving that the oxygen functionalities are strictly required for nAChR binding but dispensable for VMAT2 binding, researchers were able to develop entirely deoxygenated analogs (such as lobelane and meso-transdiene)[1]. These next-generation compounds exhibit high VMAT2 selectivity, offering a wider therapeutic index and a highly promising pipeline for the pharmacological treatment of methamphetamine use disorders.

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Comparative

Comparative efficacy of lobelanine hydrochloride and nicotine

Comparative Efficacy of Lobelanine Hydrochloride and Nicotine: A Mechanistic and Pharmacological Guide Executive Summary & Molecular Rationale The pharmacological landscape of Lobelia inflata alkaloids has long been benc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Lobelanine Hydrochloride and Nicotine: A Mechanistic and Pharmacological Guide

Executive Summary & Molecular Rationale

The pharmacological landscape of Lobelia inflata alkaloids has long been benchmarked against nicotine due to their historical applications in neurological modulation[1]. However, minor structural modifications within these piperidine alkaloids yield profoundly divergent mechanisms of action. This guide objectively compares the efficacy, receptor affinity, and functional pathways of nicotine and lobelanine hydrochloride—an oxidized, binitrogenous precursor to lobeline[2].

While nicotine acts as a potent full agonist at nicotinic acetylcholine receptors (nAChRs), lobelanine hydrochloride exhibits severely diminished nAChR affinity. Instead, it redirects its primary efficacy toward the vesicular monoamine transporter 2 (VMAT2), acting as an inhibitor that alters cytosolic dopamine packaging without triggering receptor-mediated depolarization[3][4].

Molecular Pharmacology & Target Affinity

Nicotine: The Prototypical nAChR Agonist Nicotine binds with high affinity (K_i ~ 2 nM) to the α4β2 nAChR subtype[3]. Its binding induces a conformational change that opens the ion channel, leading to rapid Na⁺/Ca²⁺ influx, membrane depolarization, and the subsequent exocytotic burst release of dopamine in the striatum. Nicotine has negligible affinity for VMAT2[4].

Lobelanine Hydrochloride: The VMAT2 Modulator Lobelanine is structurally defined by the presence of two carbonyl groups (phenacyl arms) on its piperidine ring, distinguishing it from lobeline (which possesses one hydroxyl and one carbonyl group)[3]. This oxidation state is critical: the loss of the hydroxyl group in lobelanine reduces its affinity for the α4β2 nAChR by at least 25-fold compared to lobeline[3]. Consequently, lobelanine hydrochloride does not function as a potent nAChR agonist. Instead, its pharmacological efficacy is anchored in its interaction with VMAT2, where it inhibits the uptake of cytosolic dopamine into synaptic vesicles, thereby modulating dopamine storage and release[1][4].

Quantitative Efficacy Comparison

The following table summarizes the comparative binding kinetics and functional targets of these compounds.

Pharmacological ParameterNicotineLobeline (Reference)Lobelanine Hydrochloride
α4β2 nAChR Affinity (K_i) ~2 nM[3]~4 nM[3]>100 nM (Significantly reduced)[3]
VMAT2 Affinity (IC50) >100 µM (Inactive)0.88 µM[4]~1 - 5 µM (Active inhibitor)[4]
Primary Mechanism Channel activation (Agonist)Partial Agonist / AntagonistVMAT2 Inhibition
Dopamine Dynamics Evokes vesicular exocytosisAttenuates evoked DA releaseInhibits vesicular DA packaging

Mechanistic Pathways

The divergent signaling and functional pathways of these two compounds dictate their distinct experimental and therapeutic applications.

G Nicotine Nicotine nAChR α4β2 nAChR (Activation) Nicotine->nAChR Depolarization Membrane Depolarization nAChR->Depolarization Ca_Influx Ca2+ Influx Depolarization->Ca_Influx DA_Release Synaptic Dopamine Release Ca_Influx->DA_Release Lobelanine Lobelanine HCl Lobelanine->nAChR Weak Antagonism VMAT2 VMAT2 (Inhibition) Lobelanine->VMAT2 DA_Packaging Reduced Vesicular DA Packaging VMAT2->DA_Packaging Modulated_DA Attenuated DA Burst Release DA_Packaging->Modulated_DA

Divergent pharmacological pathways of Nicotine and Lobelanine HCl.

Experimental Protocols: Self-Validating Systems

To objectively quantify the comparative efficacy of these compounds, we employ a dual-target experimental framework. As a best practice in molecular pharmacology, these binding assays incorporate rigorous internal controls to isolate specific causality.

Protocol A: Competitive Radioligand Binding Assay (nAChR vs VMAT2) Objective: To validate the shift in receptor affinity caused by the oxidation of the lobeline scaffold to lobelanine. Causality & Design: We utilize [³H]nicotine to probe nAChR sites and [³H]dihydrotetrabenazine (DTBZ) to probe VMAT2 sites[4]. Running these in parallel on the same tissue matrix eliminates tissue-prep variance.

  • Tissue Preparation: Isolate rat striatal synaptosomes via sucrose density gradient centrifugation. Rationale: The striatum provides a physiologically relevant co-expression of high-density α4β2 nAChRs and VMAT2.

  • Incubation: Resuspend membranes in pH 7.4 assay buffer. Add 1 nM [³H]nicotine or [³H]DTBZ.

  • Compound Challenge: Introduce Lobelanine HCl or Nicotine at concentrations ranging from 0.1 nM to 100 µM.

  • Internal Validation (NSB): Define non-specific binding using 10 µM unlabeled nicotine (for nAChR) and 10 µM tetrabenazine (for VMAT2). Rationale: This ensures the measured radioactivity strictly represents target-specific displacement.

  • Termination: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Rationale: Polyethylenimine neutralizes the negative charge of the glass fibers, preventing non-specific adherence of the positively charged alkaloids.

  • Quantification: Measure via liquid scintillation counting and calculate IC50 values using non-linear regression.

Protocol B: ATP-Dependent [³H]Dopamine Vesicular Uptake Assay Objective: To prove that Lobelanine HCl functionally inhibits vesicular packaging, unlike Nicotine. Causality & Design: Binding affinity does not guarantee functional efficacy. This assay measures active transport into isolated vesicles.

  • Vesicle Isolation: Lyse synaptosomes via osmotic shock (resuspension in ice-cold H₂O) to release intact synaptic vesicles.

  • Active Transport Initiation: Incubate vesicles with 0.1 µM [³H]dopamine in the presence of 2 mM Mg-ATP at 37°C. Rationale: VMAT2 relies on the proton gradient generated by the vesicular V-ATPase. ATP is the obligate energy source.

  • Negative Control Validation: Run a parallel cohort at 4°C without ATP. Rationale: This subtracts passive diffusion from active, VMAT2-mediated transport, self-validating the assay's dynamic range.

  • Efficacy Readout: Introduce Lobelanine HCl. A dose-dependent reduction in [³H]dopamine uptake confirms VMAT2 inhibitory efficacy, whereas Nicotine will yield a flat response curve.

Workflow Step1 Tissue Preparation Isolate rat striatal synaptosomes Step2 Radioligand Incubation Add [3H]nicotine or [3H]DTBZ Step1->Step2 Step3 Compound Addition Introduce Lobelanine HCl vs Nicotine Step2->Step3 Step4 Filtration & Washing Terminate via rapid vacuum filtration (GF/B) Step3->Step4 Step5 Quantification Liquid Scintillation Counting (IC50/Ki) Step4->Step5

Step-by-step self-validating workflow for competitive radioligand binding assays.

Conclusion

The comparative efficacy of lobelanine hydrochloride and nicotine highlights a fundamental principle in drug development: minor structural modifications dictate major functional shifts. While nicotine's efficacy is strictly tied to nAChR agonism, the oxidation of the hydroxyl group to form lobelanine abolishes high-affinity nAChR binding[3]. Instead, lobelanine hydrochloride acts as a VMAT2 inhibitor[4], providing a distinct pharmacological tool for researchers investigating vesicular dopamine dynamics and potential pharmacotherapies for psychostimulant abuse.

References

  • Damaj, M. I., et al. "Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding." Journal of Medicinal Chemistry, ACS Publications. 3

  • Zheng, G., et al. "Synthesis of Lobeline, Lobelane and their Analogues. A Review." PMC. 2

  • Nickell, J. R., et al. "Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse." PMC. 4

  • Zheng, G., et al. "Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species." Frontiers in Pharmacology. 1

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Validation

A Senior Application Scientist's Guide to Validating Lobelanine Hydrochloride Purity via NMR Spectroscopy

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides an in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of reliable and reproducible research. This guide provides an in-depth, technical comparison for validating the purity of lobelanine hydrochloride, a significant piperidine alkaloid, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices, present comparative data with alternative methods, and provide actionable protocols to ensure the scientific integrity of your work.

Lobelanine, an alkaloid found in plants of the Lobelia genus, and its hydrochloride salt are of interest for their potential pharmacological activities.[1] Ensuring the purity of this compound is critical, as even minor impurities can significantly impact experimental outcomes and safety profiles.

The Power of Quantitative NMR (qNMR) for Purity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structures and has become increasingly vital for the quantitative analysis of pharmaceutical products.[2][3] Quantitative NMR (qNMR) offers a distinct advantage over other analytical techniques because the signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons generating that signal.[4] This fundamental principle allows for the accurate determination of a compound's purity without the need for a specific reference standard of the analyte itself, a significant advantage when working with novel or rare compounds.[3][5]

Why Choose qNMR for Lobelanine Hydrochloride?
  • Universal Detection: Unlike chromatographic techniques that rely on chromophores for UV detection, NMR can be used for nearly any organic compound that can be dissolved.[5][6]

  • Structural Confirmation and Purity in a Single Experiment: A single qNMR experiment can simultaneously confirm the identity of lobelanine hydrochloride and quantify its purity, along with identifying and potentially quantifying any impurities present.[2][7]

  • Non-Destructive: NMR is a non-destructive technique, allowing the sample to be recovered and used for further experiments, which is particularly valuable when dealing with precious materials.[8]

  • Metrological Traceability: qNMR is recognized as a potential primary ratio method, meaning it can provide results with high accuracy and metrological traceability to the International System of Units (SI).[9][10]

Experimental Workflow for Lobelanine Hydrochloride Purity Validation by qNMR

The following protocol outlines a robust, self-validating system for determining the purity of lobelanine hydrochloride using qNMR.

Step 1: Sample and Internal Standard Preparation

The accuracy of qNMR is highly dependent on meticulous sample preparation.[11]

  • Selection of Internal Standard: Choose a high-purity, stable internal standard with sharp, well-resolved signals that do not overlap with the analyte signals. Maleic acid is a common and suitable choice. The purity of the internal standard must be accurately known and certified.[5][12]

  • Solvent Selection: The choice of a deuterated solvent is crucial. Both the lobelanine hydrochloride and the internal standard must be fully soluble.[11] For hydrochloride salts, which can sometimes be problematic due to aggregation or signal drift, using an alkaline deuterated methanol can be an effective strategy to neutralize the HCl salt in situ, improving solubility and spectral quality.[13]

  • Accurate Weighing: Use a microbalance with high precision (e.g., 0.001 mg readability) to accurately weigh both the lobelanine hydrochloride sample and the internal standard.[11] Record these weights meticulously.

  • Dissolution: Dissolve the accurately weighed sample and internal standard in a precise volume of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using a vortex mixer if necessary to achieve a homogenous solution.[11][14] Transfer the solution to a high-quality NMR tube.

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Comparative

Lobelanine hydrochloride vs lobelanidine structural differences

An in-depth comparative analysis of lobelanine hydrochloride and lobelanidine requires a rigorous examination of their physicochemical properties, 3D conformational dynamics, and resulting pharmacological profiles. Both...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of lobelanine hydrochloride and lobelanidine requires a rigorous examination of their physicochemical properties, 3D conformational dynamics, and resulting pharmacological profiles. Both compounds are prominent piperidine alkaloids derived from Lobelia inflata, acting as critical modulators of the vesicular monoamine transporter 2 (VMAT2) and nicotinic acetylcholine receptors (nAChRs) [1].

This guide provides a comprehensive structural comparison, elucidates the structure-activity relationship (SAR) governing their target affinities, and details the self-validating experimental protocols used to interconvert and characterize these molecules.

Structural and Physicochemical Comparison

The fundamental structural disparity between lobelanine and lobelanidine lies in the oxidation state of their 2,6-disubstituted side chains. Lobelanine is a bis-ketone (possessing two phenacyl groups), whereas lobelanidine is a bis-alcohol (possessing two 2-hydroxy-2-phenylethyl groups) [2].

Table 1: Physicochemical and Structural Properties

PropertyLobelanine HydrochlorideLobelanidine
Chemical Formula C₂₂H₂₅NO₂ · HClC₂₂H₂₉NO₂
Molecular Weight 371.93 g/mol (Salt) / 335.44 g/mol (Base)339.47 g/mol
Functional Groups Two ketones, protonated tertiary amineTwo secondary alcohols, tertiary amine
Hybridization State sp² hybridized carbonyl carbonssp³ hybridized carbinol carbons
H-Bond Donors 1 (from protonated amine)2 (from hydroxyl groups)
H-Bond Acceptors 2 (carbonyl oxygens)3 (hydroxyl oxygens + amine nitrogen)
Conformational Stability Prone to enolization and epimerization [3]Highly stable meso-conformation

Mechanistic Causality of Structural Differences: The conversion of planar sp² carbonyls in lobelanine to tetrahedral sp³ carbinols in lobelanidine introduces two new chiral centers. More importantly, the presence of hydroxyl groups in lobelanidine enables the formation of a rigid, three-centered intramolecular hydrogen bond network between the central piperidine nitrogen and the two flanking oxygen atoms [4]. Lobelanine hydrochloride lacks these hydroxyl donors; consequently, its side chains remain conformationally flexible, making the molecule highly prone to self-catalyzed mutarotation and epimerization in solution [3].

Structure-Activity Relationship (SAR) & Target Affinity

The structural transition from a bis-ketone to a bis-alcohol directly dictates the pharmacological utility of these alkaloids. Drug development efforts targeting methamphetamine addiction rely on VMAT2 inhibitors that do not trigger nAChR-mediated psychoactive effects [4].

  • Lobelanine Hydrochloride: The bis-ketone structure exhibits moderate affinity for VMAT2 but suffers from chemical instability (epimerization) under physiological pH, limiting its viability as a stable therapeutic lead.

  • Lobelanidine: The reduction to the bis-alcohol significantly alters the electrostatic surface of the molecule. The robust intramolecular hydrogen bonding stabilizes a specific 3D conformation that fits optimally into the VMAT2 and CERT (ceramide transfer protein) binding pockets, yielding high-stability complexes with favorable binding free energies [1].

SAR_Pathway Lobelanine Lobelanine Hydrochloride (Bis-ketone) Lobeline Lobeline (Ketone / Alcohol) Lobelanine->Lobeline Partial Reduction VMAT2 VMAT2 Target Affinity Lobelanine->VMAT2 Moderate Affinity (Flexible) nAChR nAChR Target Affinity Lobelanine->nAChR Low Affinity Lobelanidine Lobelanidine (Bis-alcohol) Lobeline->Lobelanidine Full Reduction Lobelanidine->VMAT2 High Affinity (H-Bond Stabilized) Lobelanidine->nAChR Moderate Affinity

SAR pathway illustrating how functional group reduction dictates target affinity.

Experimental Workflows: Synthesis and Analytical Verification

To empirically validate the structural relationship between these two compounds, researchers utilize a stereoselective chemical reduction workflow followed by rigorous mass and nuclear magnetic resonance (NMR) verification.

Exp_Workflow Start Lobelanine HCl (Starting Material) Reduction NaBH4 Reduction (Stereoselective) Start->Reduction Add Reductant Product Lobelanidine (Diol Mixture) Reduction->Product Crystallization NMR 1H/13C NMR (Confirm sp3 C-OH) Product->NMR Structural Elucidation MS HPLC-ESI-MS/MS (Mass Shift +4 Da) Product->MS Mass Verification

Experimental workflow for the synthesis and analytical verification of lobelanidine.

Protocol 1: Stereoselective Reduction of Lobelanine to Lobelanidine

Objective: Convert the bis-ketone to the bis-alcohol to study the impact of sp³ hybridization on receptor binding. Causality & Rationale: Sodium borohydride (NaBH₄) is selected as the reducing agent because it is mild enough to exclusively target the ketone carbonyls without risking the cleavage of the piperidine ring. The reaction is naturally stereoselective; the piperidine nitrogen coordinates with the borohydride intermediate, restricting the angle of hydride attack and thermodynamically favoring the formation of the meso-diol (lobelanidine) [4].

  • Solubilization: Dissolve 1.0 eq of lobelanine hydrochloride in cold methanol (0°C). Reasoning: Methanol acts as a protic solvent to stabilize the borohydride transition state, while the low temperature prevents over-reaction and maximizes stereoselectivity.

  • Reduction: Slowly add 2.5 eq of NaBH₄ portion-wise under continuous stirring. Allow the reaction to proceed for 2 hours at 0°C.

  • Quenching & Extraction: Quench the reaction with 1M HCl to destroy excess NaBH₄. Adjust the pH to 9.0 using saturated NaHCO₃ to deprotonate the tertiary amine, ensuring the free base partitions into the organic phase. Extract with dichloromethane (3x).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize the crude residue from isopropanol to isolate pure lobelanidine.

Protocol 2: Self-Validating Analytical Verification

Objective: Confirm the complete structural transformation and ensure no unreacted lobelanine remains.

Workflow A: HPLC-ESI-MS/MS (Mass Verification)

  • Causality: The reduction of two ketones to two alcohols adds exactly 4 hydrogen atoms to the molecule.

  • Validation Standard: Prepare the purified sample in LC-MS grade acetonitrile/water (0.1% formic acid). In positive electrospray ionization (ESI+) mode, the complete disappearance of the lobelanine precursor peak at m/z 336 [M+H]⁺ and the exclusive appearance of the lobelanidine peak at m/z 340 [M+H]⁺ serves as absolute proof of complete bis-reduction.

Workflow B: ¹³C and ¹H NMR Spectroscopy (Structural Elucidation)

  • Causality: Mass spectrometry confirms the atomic composition, but NMR is required to prove the functional group transformation and stereochemistry.

  • Validation Standard: Dissolve the sample in CDCl₃. In the ¹³C NMR spectrum, the highly deshielded carbonyl carbon peak characteristic of lobelanine (typically around ~198 ppm ) must be entirely absent. It must be replaced by a new carbinol carbon signal at ~70–75 ppm . In the ¹H NMR spectrum, the appearance of a distinct methine proton multiplet adjacent to the newly formed hydroxyl group confirms the structural shift.

References

  • PubChem. "Lobelanidine | C22H29NO2 | CID 442646". National Center for Biotechnology Information. Available at:[Link]

  • NCATS Inxight Drugs. "LOBELANINE HYDROCHLORIDE". National Institutes of Health. Available at:[Link]

  • Organic & Biomolecular Chemistry. "Synthesis of the lobelanine hydrochloride isomeric salts cis-4b, cis-4b' and trans-4b and characteristic nOesy correlations". RSC Publishing. Available at:[Link]

  • Zheng, G., et al. "Synthesis of Lobeline, Lobelane and their Analogues. A Review". PMC - National Library of Medicine. Available at:[Link]

Validation

Lobelanine Hydrochloride in Neuropharmacology: Supplier Comparison and Validated Research Protocols

As a Senior Application Scientist navigating the complex landscape of neuropharmacological probes, sourcing and handling specialized compounds like lobelanine hydrochloride requires rigorous analytical oversight.1[1]. Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of neuropharmacological probes, sourcing and handling specialized compounds like lobelanine hydrochloride requires rigorous analytical oversight.1[1]. While lobeline is classically recognized as a mixed nicotinic acetylcholine receptor (nAChR) agonist/antagonist and a Vesicular Monoamine Transporter-2 (VMAT2) inhibitor,2[2]. The oxidation of the hydroxyl groups to ketones alters its nAChR affinity while retaining significant VMAT2 interaction, making it an invaluable tool for psychostimulant abuse research[3].

However,4[4]. This thermodynamic instability[5] necessitates rigorous supplier vetting and precise handling protocols to ensure reproducible experimental outcomes.

Supplier Comparison for Research Applications

When sourcing lobelanine hydrochloride, researchers must evaluate vendors based on chromatographic purity, isomeric characterization, and batch-to-batch consistency. Below is a comparative analysis of typical supplier tiers for this compound.

Supplier TierClaimed Purity (HPLC)Isomeric ProfileSalt FormRecommended Application
BOC Sciences ≥ 98%Mixed (cis/trans equilibrium)HydrochlorideBulk synthesis, preliminary in vitro screening[]
Toronto Research Chemicals (TRC) ≥ 95%Analytical StandardHydrochloridePharmacokinetic (PK) reference standards
Cayman Chemical ≥ 98%High ee (Custom Synthesis)HydrochlorideHigh-precision receptor binding assays

Note: Due to the dynamic resolution of lobelanine in solution, even high-purity solid batches will equilibrate into a cis/trans mixture upon dissolution unless pH is strictly controlled.

Mechanistic Pathway

Mechanism Lob Lobelanine Hydrochloride (β-aminoketone) VMAT2 VMAT2 Inhibition Lob->VMAT2 High Affinity nAChR nAChR Modulation Lob->nAChR Reduced Affinity vs Lobeline Vesicle Decreased Vesicular Dopamine Uptake VMAT2->Vesicle Transport Blockade Cytosol Altered Cytosolic Dopamine Dynamics nAChR->Cytosol Receptor Desensitization Vesicle->Cytosol DA Redistribution

Lobelanine hydrochloride mechanism of action on VMAT2 and nAChR pathways.

Validated Experimental Protocols

To ensure data integrity, the following protocols have been designed as self-validating systems, incorporating the fundamental chemical kinetics of lobelanine.

Protocol 1: HPLC-UV Validation of Lobelanine Purity and Epimeric Stability

Standard reversed-phase HPLC without pH control will yield artificially broad peaks or split doublets due to on-column mutarotation, leading to inaccurate purity assessments[5].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% Trifluoroacetic Acid, pH ~2.0) and Mobile Phase B (Acetonitrile + 0.1% TFA).

  • Sample Preparation: Dissolve lobelanine hydrochloride in Mobile Phase A to a final concentration of 1 mg/mL.7[7].

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 250 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Run a gradient from 10% B to 80% B over 20 minutes.

  • Detection: Monitor UV absorbance at 254 nm (optimal for the acetophenone chromophores).

Scientific Rationale (Causality): The use of 0.1% TFA drops the pH well below the pKa of the piperidine nitrogen, fully protonating the molecule. This acidic environment kinetically "locks" the β-aminoketone structure, preventing on-column epimerization between the cis and trans states[4]. Amber vials are mandatory because the acetophenone moieties are sensitive to UV-induced radical formation[7].

System Self-Validation: To prove the method is stability-indicating, run a Forced Degradation Control . Dissolve a secondary aliquot of lobelanine in a pH 8.0 phosphate buffer and incubate at room temperature for 2 hours before injection. The appearance of a distinct secondary peak (the trans-epimer) confirms the column's ability to resolve isomeric impurities from the main cis-lobelanine peak.

Protocol 2: In Vitro VMAT2 Radioligand Displacement AssayLobelanine acts as a ligand for VMAT2, inhibiting dopamine uptake[3]. To accurately compare supplier batches, researchers must quantify the IC50 using a radioligand displacement assay.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate rat striatal vesicles and homogenize in an ice-cold assay buffer (25 mM HEPES, 100 mM potassium tartrate, 5 mM MgSO4, 0.1 mM EDTA, pH 7.4).

  • Ligand Incubation: In a 96-well plate, combine 50 µL of striatal homogenate, 50 µL of[3H]dihydrotetrabenazine ([3H]DTBZ) (final concentration 2 nM), and 50 µL of lobelanine hydrochloride at varying concentrations ( 10−10 to 10−4 M). Incubate at 25°C for 60 minutes.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Washing: Wash filters three times with 1 mL of ice-cold assay buffer.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

Scientific Rationale (Causality): [3H]DTBZ is utilized because it binds specifically to the intravesicular site of VMAT2, unlike dopamine which is a substrate subject to active transport[3]. The GF/B filters are pre-soaked in 0.5% PEI—a cationic polymer—to neutralize the negative charge of the glass fibers, thereby preventing non-specific binding of the positively charged lobelanine and radioligand. The wash buffer must be ice-cold to abruptly lower the kinetic energy of the system, preventing the dissociation of the receptor-ligand complex during the wash steps.

System Self-Validation: Every assay plate must include two internal controls:

  • Total Binding (TB): Wells containing [3H]DTBZ and biological matrix, but no lobelanine (vehicle only).

  • Non-Specific Binding (NSB): Wells containing [3H]DTBZ, matrix, and a saturating concentration (10 µM) of unlabeled tetrabenazine. Validation Metric: Specific binding is calculated as TB minus NSB. If the NSB exceeds 30% of the Total Binding, the assay is invalid, indicating insufficient washing stringency or degraded PEI solution.

Workflow Prep Reagent Prep Lobelanine + [3H]DTBZ Incubate Incubation Striatal Vesicles (1h) Prep->Incubate Filter Rapid Filtration GF/B Filters (PEI) Incubate->Filter Wash Wash Step Cold Buffer (3x) Filter->Wash Count Scintillation Liquid Counting Wash->Count

Step-by-step workflow for the [3H]DTBZ VMAT2 radioligand displacement assay.

References

  • Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse. National Institutes of Health (NIH) / PMC. 3

  • Lobeline: Structure−Affinity Investigation of Nicotinic Acetylcholinergic Receptor Binding. Journal of Medicinal Chemistry - ACS Publications. 2

  • Lobelanine | C22H25NO2 | CID 442647. PubChem - NIH. 1

  • 1-Methyl-2,6-piperidinediyl)diacetophenon) - Natural Products. BOC Sciences.

  • Synthesis of Lobeline, Lobelane and their Analogues. A Review. National Institutes of Health (NIH) / PMC. 4

  • Thermodynamic epimeric equilibration and crystallisation-induced dynamic resolution of lobelanine, norlobelanine and related analogues. National Institutes of Health (NIH) / PubMed. 5

  • Lobelanine | 579-21-5. Benchchem. 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Lobelanine hydrochloride

Operational & Safety Guide: Handling Lobelanine Hydrochloride in the Laboratory Lobelanine hydrochloride is a highly bioactive alkaloid precursor to lobeline, extensively utilized in neuropharmacological research targeti...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Guide: Handling Lobelanine Hydrochloride in the Laboratory

Lobelanine hydrochloride is a highly bioactive alkaloid precursor to lobeline, extensively utilized in neuropharmacological research targeting psychostimulant addiction[1]. Classified under Hazard Class 6.1(b) (Toxic Substances) and Packing Group III[2], it presents severe risks upon inhalation, ingestion, or dermal contact.

As a Senior Application Scientist, I have designed this procedural guide to provide researchers with self-validating, field-proven protocols for handling Lobelanine hydrochloride. By understanding the mechanistic causality behind these safety measures, laboratory personnel can ensure stringent compliance and operational safety.

Pharmacological Causality of Toxicity

To understand why rigorous Personal Protective Equipment (PPE) is required, one must understand how Lobelanine hydrochloride interacts with the human nervous system.

Lobelanine acts as a potent ligand at the Vesicular Monoamine Transporter 2 (VMAT2) and functions as a nonselective antagonist at nicotinic acetylcholine receptors (nAChRs)[1][3]. Accidental exposure disrupts fundamental mechanisms of dopamine storage and release within presynaptic terminals[3]. If inhaled or absorbed through the skin, this neurochemical imbalance rapidly triggers systemic toxicity, characterized by increased salivation, nausea, vomiting, respiratory distress, and severe tremors[2].

Lobelanine_Toxicity LOB Lobelanine Hydrochloride (Aerosol/Skin Exposure) VMAT2 VMAT2 Inhibition LOB->VMAT2 High Affinity Binding NACHR nAChR Antagonism LOB->NACHR Receptor Blockade DA_UP Blocks Dopamine Uptake VMAT2->DA_UP Synaptic Vesicle Disruption DA_REL Alters Dopamine Release VMAT2->DA_REL Cytosolic Accumulation TOX Systemic Toxicity (Respiratory Distress, Tremors) NACHR->TOX Autonomic Dysregulation DA_UP->TOX Neurochemical Imbalance DA_REL->TOX Neurochemical Imbalance

Fig 1. Lobelanine hydrochloride mechanism of action driving systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Because Lobelanine hydrochloride is supplied as a fine crystalline powder that decomposes at 188°C[4], it poses a high risk of aerosolization. The following PPE matrix is mandatory to prevent micro-dust inhalation and dermal absorption.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecificationMaterial / StandardReplacement Cycle
Hand Protection Double-glovingOuter: Nitrile (8 mil)Inner: Nitrile (4 mil)Every 2 hours, or immediately upon known contamination.
Body Protection Chemical-resistant suitTyvek® coveralls or dedicated fluid-resistant lab coat.Daily, or immediately post-exposure.
Eye/Face Splash gogglesANSI Z87.1 certified.N/A (Decontaminate after use).
Respiratory Particulate respiratorN95 or P100 (Required if handling outside a certified containment hood).Single-use.

Step-by-Step Experimental Handling Protocol

The following methodology ensures a self-validating workflow. By verifying the solubility and physical state of the compound at each step, you prevent hazardous spills and material waste.

Table 2: Lobelanine Hydrochloride Solubility Profile[4]

SolventSolubilityTemperature
ChloroformSolubleRoom Temperature
Absolute EthanolSlightly SolubleRoom Temperature
Dilute EthanolSoluble (Crystallizes upon cooling)Heat to dissolve
Cold WaterSlightly Soluble< 20°C
Phase 1: Environmental Preparation
  • Verify Containment: Conduct all weighing and reconstitution inside a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a verified face velocity of 80–100 FPM.

  • Surface Prep: Line the workspace with absorbent, plastic-backed bench paper. Causality: If a micro-spill occurs, the plastic backing prevents the toxic alkaloid from embedding into the stainless steel pores of the hood.

Phase 2: Weighing and Transfer
  • Static Mitigation: Lobelanine hydrochloride crystals are prone to static dispersion. Discharge the weighing boat using an anti-static zero-ion gun before transferring the powder.

  • Closed-System Weighing: Use an analytical balance equipped with draft shields. Transfer the required mass using a micro-spatula.

  • Immediate Capping: Transfer the powder directly into a pre-tared borosilicate glass vial and seal it with a PTFE-lined cap before removing it from the balance area.

Phase 3: Reconstitution
  • Solvent Selection: Based on the solubility data[4], do not attempt to dissolve high concentrations of Lobelanine hydrochloride in cold water. Inject chloroform or dilute ethanol directly into the sealed vial using a syringe to prevent opening the cap.

  • Agitation: Vortex the sealed vial gently until the solution is completely clear. Self-Validation: Hold the vial against a light source; the absence of suspended particulates confirms complete solubilization, rendering the vapor/aerosol hazard neutralized into a liquid state.

Phase 4: Decontamination
  • Surface Neutralization: Wipe down the balance, spatulas, and hood surfaces with a solvent compatible with the compound (e.g., dilute ethanol) to dissolve residual traces, followed by a 10% bleach solution.

  • Doffing: Remove the outer contaminated nitrile gloves inside the fume hood before touching any external laboratory equipment or doorknobs.

Spill Management and Disposal Plan

Due to its Hazard Class 6.1(b) designation[2], environmental release of Lobelanine hydrochloride is strictly prohibited.

Immediate Spill Response:

  • Powder Spill: Do NOT sweep, as this will aerosolize the neurotoxin. Gently cover the spill with absorbent pads dampened with dilute ethanol[4] to dissolve and trap the powder.

  • Liquid Spill: Cover with dry chemical absorbent powder or inert sand.

  • Collection: Using disposable scoops, transfer the absorbed material into a rigid, sealable hazardous waste container.

Disposal Operations:

  • Labeling: All waste containers must be explicitly labeled: "Toxic Organic Waste - Contains Lobelanine Hydrochloride (Hazard Class 6.1, Packing Group III)."

  • Destruction: Do not flush solutions down the sink. The compound must be disposed of via high-temperature incineration managed by a certified hazardous waste contractor.

References

  • Title: Cas 90-69-7,Lobeline - LookChem: SAFETY DATA SHEETS Source: LookChem URL
  • Title: Final | PDF | Morphine | Solubility Source: Scribd URL
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PubMed)

Sources

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